Product packaging for N,N-diallyl-4-methylbenzenesulfonamide(Cat. No.:CAS No. 50487-72-4)

N,N-diallyl-4-methylbenzenesulfonamide

Cat. No.: B1267651
CAS No.: 50487-72-4
M. Wt: 251.35 g/mol
InChI Key: OKXHMBXWZHCSMR-UHFFFAOYSA-N
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Description

N,N-Diallyl-4-methylbenzenesulfonamide (CAS 50487-72-4) is a versatile organic building block of significant interest in synthetic and polymer chemistry. Its molecular structure features a sulfonamide group with two reactive allyl substituents, making it a valuable precursor for the construction of nitrogen-containing heterocycles . A key application is in Ring-Closing Metathesis (RCM), a powerful reaction facilitated by ruthenium catalysts, which cyclizes the diallyl groups to form N-tosyl-2,5-dihydropyrrole and other functionalized pyrrolidine derivatives—privileged scaffolds found in numerous biologically active compounds . Beyond heterocycle synthesis, this diallyl compound serves as a monomer in polymer science. It can undergo cyclopolymerization to form cyclolinear polymers with five- or six-membered rings in the backbone, or act as a cross-linking agent to create polymer networks and hydrogels, leading to materials with tailored thermal and mechanical properties . This product is supplied as a liquid with a purity of >98.0% (GC) . It has a boiling point of approximately 193 °C at 9 mmHg and a specific gravity of 1.11 . As an air-sensitive compound , it is recommended to store it under an inert atmosphere in a cool, dark place . This compound is intended for research applications only and is strictly not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2S B1267651 N,N-diallyl-4-methylbenzenesulfonamide CAS No. 50487-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h4-9H,1-2,10-11H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXHMBXWZHCSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325916
Record name N,N-diallyl-4-methylbenzenesulfonamide
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Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50487-72-4
Record name 50487-72-4
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Foundational & Exploratory

In-Depth Technical Guide: N,N-diallyl-4-methylbenzenesulfonamide (CAS: 50487-72-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diallyl-4-methylbenzenesulfonamide, with the CAS number 50487-72-4, is an organic compound belonging to the sulfonamide class. Sulfonamides are a well-established and versatile class of compounds in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, a detailed plausible synthesis protocol, and a discussion of its potential applications in research and drug development based on the activities of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 50487-72-4N/A
Molecular Formula C₁₃H₁₇NO₂S[4]
Molecular Weight 251.35 g/mol [4]
Appearance Colorless to light yellow/orange clear liquidN/A
Purity Typically >95%N/A
SMILES C=CCN(CC=C)S(=O)(=O)c1ccc(C)cc1[4]
InChI InChI=1S/C13H17NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h4-9H,1-2,10-11H2,3H3N/A
MDL Number MFCD00226469[4]

Synthesis

Proposed Synthetic Pathway

Synthesis_Pathway reagent1 p-Toluenesulfonyl chloride intermediate N-allyl-4-methyl- benzenesulfonamide reagent1->intermediate Step 1: Mono-allylation reagent2 Allylamine reagent2->intermediate product N,N-diallyl-4-methyl- benzenesulfonamide intermediate->product Step 2: Di-allylation reagent3 Allyl bromide reagent3->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide and are expected to yield the desired product.[5]

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide (Intermediate)

Materials:

  • p-Toluenesulfonyl chloride

  • Allylamine

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl, 5 M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve p-toluenesulfonyl chloride (1.0 eq) in THF.

  • To the stirring solution, add allylamine (1.1 eq) dropwise.

  • Following the addition of allylamine, add an aqueous solution of potassium carbonate (1.1 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, acidify the mixture with 5 M HCl and dilute with dichloromethane.

  • Separate the organic layer and wash it sequentially with water (3x) and brine (1x).

  • Back-extract the aqueous layers with dichloromethane.

  • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-allyl-4-methylbenzenesulfonamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Final Product)

Materials:

  • N-allyl-4-methylbenzenesulfonamide (from Step 1)

  • Allyl bromide

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve N-allyl-4-methylbenzenesulfonamide (1.0 eq) in THF.

  • To the stirring solution, add allyl bromide (1.0 eq) dropwise.

  • Subsequently, add an aqueous solution of sodium hydroxide (1.25 eq) dropwise.

  • Let the reaction mixture stir at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Potential Applications and Research Directions

While specific biological data for this compound is not yet available in the scientific literature, the broader class of sulfonamides and compounds containing diallyl moieties have been extensively studied, suggesting several potential avenues for research and drug development.

Anticancer Potential

Sulfonamide derivatives are known to exhibit a wide range of anticancer properties.[1][2][3][6] They can act as inhibitors of various enzymes crucial for cancer cell proliferation and survival. Furthermore, diallyl compounds, such as diallyl trisulfide found in garlic, have been shown to induce apoptosis and cell cycle arrest in cancer cells. The combination of the sulfonamide scaffold with diallyl groups in this compound makes it an interesting candidate for anticancer screening.

A potential workflow for investigating the anticancer properties of this compound is outlined below.

Anticancer_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_mechanism Mechanism of Action cell_lines Cancer Cell Line Panel viability_assay Cell Viability Assay (e.g., MTT, XTT) cell_lines->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) viability_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle_analysis animal_model Xenograft Mouse Model cell_cycle_analysis->animal_model tumor_growth Tumor Growth Inhibition animal_model->tumor_growth target_id Target Identification tumor_growth->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis compound N,N-diallyl-4-methyl- benzenesulfonamide compound->cell_lines

Caption: A workflow for evaluating the anticancer potential of this compound.

Antimicrobial Activity

The sulfonamide functional group is historically significant for its antibacterial properties.[1][2][3] Many clinically used antibiotics are based on the sulfonamide scaffold. Therefore, this compound could be screened for its activity against a panel of pathogenic bacteria and fungi.

Enzyme Inhibition

Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases and proteases. The specific substitution pattern on the sulfonamide nitrogen can significantly influence its inhibitory activity and selectivity. Investigating the inhibitory potential of this compound against a range of enzymes could uncover novel therapeutic targets.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. As a general precaution for a research chemical with limited toxicological data, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a readily synthesizable compound belonging to the medicinally important sulfonamide class. While specific biological data for this compound is currently lacking, its structural features suggest it as a promising candidate for screening in anticancer, antimicrobial, and enzyme inhibition assays. The detailed synthetic protocol and discussion of potential research avenues provided in this guide aim to facilitate further investigation into the properties and applications of this compound by the scientific community.

References

An In-Depth Technical Guide to the Synthesis of N,N-diallyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-diallyl-4-methylbenzenesulfonamide, a valuable intermediate in organic synthesis. This document details two primary synthetic routes: a two-step synthesis involving the sequential allylation of p-toluenesulfonamide and a direct one-step synthesis from p-toluenesulfonyl chloride and diallylamine. This guide includes detailed experimental protocols, quantitative data, and reaction pathway visualizations to support researchers in the successful synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the intermediate and final products is presented in Table 1.

Table 1: Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
N-allyl-4-methylbenzenesulfonamideC₁₀H₁₃NO₂S211.2861.0 - 65.0[1]326.6 ± 45.0[1]
This compoundC₁₃H₁₇NO₂S251.34Not availableNot available

Synthetic Pathways

The synthesis of this compound can be achieved through two main routes, each with distinct advantages.

Two-Step Synthesis

This method involves the initial synthesis of the mono-allylated intermediate, N-allyl-4-methylbenzenesulfonamide, followed by a second allylation to yield the final product.

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

The first step is the reaction of 4-methylbenzenesulfonyl chloride with allylamine in the presence of a base.

Step_1_Synthesis p-Toluenesulfonyl_Chloride p-Toluenesulfonyl Chloride Product_1 N-allyl-4-methyl- benzenesulfonamide p-Toluenesulfonyl_Chloride->Product_1 Allylamine Allylamine Allylamine->Product_1 Base Base (e.g., K2CO3 or Pyridine) Base->Product_1

Caption: Reaction scheme for the synthesis of N-allyl-4-methylbenzenesulfonamide.

Step 2: Synthesis of this compound

The intermediate, N-allyl-4-methylbenzenesulfonamide, is then further allylated using an allyl halide in the presence of a base.

Step_2_Synthesis Intermediate N-allyl-4-methyl- benzenesulfonamide Final_Product N,N-diallyl-4-methyl- benzenesulfonamide Intermediate->Final_Product Allyl_Bromide Allyl Bromide Allyl_Bromide->Final_Product Base Base (e.g., KOH or NaH) Base->Final_Product

Caption: Reaction scheme for the second allylation to form the final product.

One-Step Synthesis

A more direct approach involves the reaction of p-toluenesulfonyl chloride with diallylamine.

One_Step_Synthesis p-Toluenesulfonyl_Chloride p-Toluenesulfonyl Chloride Final_Product N,N-diallyl-4-methyl- benzenesulfonamide p-Toluenesulfonyl_Chloride->Final_Product Diallylamine Diallylamine Diallylamine->Final_Product Base Base (e.g., Pyridine) Base->Final_Product

Caption: Direct one-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Two-Step Synthesis Protocol

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

This protocol is adapted from a procedure using pyridine as a base.[2]

Table 2: Reagents for Step 1

ReagentMolar Mass ( g/mol )AmountMoles
p-Toluenesulfonyl chloride190.653.05 g16 mmol
Allylamine57.091.31 mL18 mmol
Pyridine79.101.42 mL18 mmol
Dichloromethane-20 mL-

Procedure:

  • To a solution of allylamine (1.31 mL, 18 mmol) in 20 mL of degassed dichloromethane, add pyridine (1.42 mL, 18 mmol).

  • Stir the resulting solution under a nitrogen atmosphere.

  • Add p-toluenesulfonyl chloride (3.05 g, 16 mmol) portion-wise.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, acidify the mixture to a pH of 2-3 with concentrated HCl.

  • Dilute with 20 mL of CH₂Cl₂ and wash the organic phase with water (3 x 20 mL).

  • Back-extract the aqueous layer with CH₂Cl₂ (20 mL).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain a yellow solid.

  • Recrystallize the crude product from cold ethanol to yield pale-yellow crystals.

Expected Yield: 56%[2]

Step 2: Synthesis of this compound

This is a general procedure for N-allylation and can be adapted for the second allylation step.[3]

Table 3: Reagents for Step 2

ReagentMolar Mass ( g/mol )Amount (for 1 mmol scale)Moles
N-allyl-4-methylbenzenesulfonamide211.28211 mg1 mmol
Allyl bromide120.980.087 mL1 mmol
Potassium hydroxide (KOH)56.11140 mg2.5 mmol
1,4-Dioxane-1 mL-

Procedure:

  • In a microwave-safe vial, combine N-allyl-4-methylbenzenesulfonamide (1 mmol), allyl bromide (1 mmol), and potassium hydroxide (2.5 mmol) in 1,4-dioxane (1 mL).

  • Subject the mixture to microwave irradiation at 50 W for 7 minutes.

  • After the reaction, quench with cold water.

  • Extract the crude product with ethyl acetate.

  • Wash the organic layer with dilute HCl and then with distilled water.

  • Dry the combined organic layer over anhydrous Na₂SO₄.

  • Purify the product by column chromatography on silica gel.

One-Step Synthesis Protocol (Proposed)

While a specific, detailed protocol for the direct synthesis was not found in the literature search, a general procedure can be proposed based on the reaction of p-toluenesulfonyl chloride with secondary amines.

Table 4: Proposed Reagents for One-Step Synthesis

ReagentMolar Mass ( g/mol )Proposed AmountProposed Moles
p-Toluenesulfonyl chloride190.651.91 g10 mmol
Diallylamine97.161.2 mL10 mmol
Triethylamine101.191.4 mL10 mmol
Dichloromethane-20 mL-

Proposed Procedure:

  • Dissolve diallylamine (10 mmol) and triethylamine (10 mmol) in dichloromethane (20 mL) and cool the mixture in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (10 mmol) in dichloromethane.

  • Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Wash the reaction mixture with dilute HCl solution.

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Reaction Workflows

The following diagrams illustrate the workflows for the described synthetic methods.

Two_Step_Workflow cluster_step1 Step 1: Mono-allylation cluster_step2 Step 2: Second Allylation Reactants_1 Mix p-Toluenesulfonyl Chloride, Allylamine, and Base in Dichloromethane Reaction_1 Stir at Room Temperature for 24 hours Reactants_1->Reaction_1 Workup_1 Acidify, Extract with Dichloromethane, Wash, and Dry Reaction_1->Workup_1 Purification_1 Recrystallize from Ethanol Workup_1->Purification_1 Product_1 N-allyl-4-methylbenzenesulfonamide Purification_1->Product_1 Reactants_2 Combine Intermediate, Allyl Bromide, and Base in 1,4-Dioxane Product_1->Reactants_2 Use as starting material Reaction_2 Microwave Irradiation (50W, 7 min) Reactants_2->Reaction_2 Workup_2 Quench with Water, Extract with Ethyl Acetate, and Wash Reaction_2->Workup_2 Purification_2 Column Chromatography Workup_2->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

One_Step_Workflow Reactants Mix p-Toluenesulfonyl Chloride, Diallylamine, and Base in Dichloromethane Reaction Stir at Room Temperature Reactants->Reaction Workup Wash with Dilute Acid and Dry Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed workflow for the one-step synthesis.

References

An In-depth Technical Guide to N,N-diallyl-4-methylbenzenesulfonamide: Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diallyl-4-methylbenzenesulfonamide, a member of the sulfonamide class of organic compounds, holds interest for its potential applications in synthetic chemistry and drug discovery. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, anticonvulsant, and anti-inflammatory properties. The presence of two allyl groups on the nitrogen atom of this compound provides unique reactivity and structural characteristics, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the structure, formula, synthesis, and known properties of this compound.

Chemical Structure and Formula

This compound is characterized by a central sulfonamide core, with a tolyl group (4-methylphenyl) attached to the sulfur atom and two allyl groups (prop-2-en-1-yl) attached to the nitrogen atom.

Molecular Formula: C₁₃H₁₇NO₂S

Structure:

The key structural features include the aromatic tolyl group, the electron-withdrawing sulfonyl group, and the two reactive allyl moieties.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in the literature, the properties of the closely related precursor, N-allyl-4-methylbenzenesulfonamide, can provide some insights. The following table summarizes the key identifiers for this compound and the available physical data for its mono-allyl counterpart.

PropertyValueReference
Compound Name This compound
Synonyms Diallyltosylamine, 4-methyl-N,N-di(prop-2-en-1-yl)benzenesulfonamide
CAS Number 50487-72-4
Molecular Weight 251.34 g/mol
Physical State Solid
Melting Point of N-allyl-4-methylbenzenesulfonamide 61.0 to 65.0 °C
Boiling Point of N-allyl-4-methylbenzenesulfonamide 326.6 °C at 760 mmHg
Density of N-allyl-4-methylbenzenesulfonamide 1.145 g/cm³

Synthesis and Experimental Protocols

General Synthetic Approach: Nucleophilic Substitution

The synthesis involves the nucleophilic attack of the secondary amine (diallylamine) on the electrophilic sulfur atom of tosyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. A base is typically added to neutralize the hydrochloric acid byproduct.

Illustrative Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide and can be modified for the synthesis of the target compound by substituting diallylamine for allylamine.

Materials:

  • 4-methylbenzenesulfonyl chloride (Tosyl chloride)

  • Diallylamine

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • A suitable base (e.g., triethylamine, pyridine, or aqueous potassium carbonate)

  • 5 M Hydrochloric acid (for workup)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve diallylamine (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.2 equivalents) to the solution. If using an aqueous base like potassium carbonate, a biphasic system will be formed.

  • In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add the tosyl chloride solution to the stirring amine solution at room temperature. The reaction may be exothermic, and cooling in an ice bath might be necessary.

  • Allow the reaction to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • If a water-miscible solvent like THF was used, remove the solvent under reduced pressure.

    • Add dichloromethane to the residue and wash the organic layer sequentially with 5 M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow reagents Reagents: 4-Methylbenzenesulfonyl Chloride Diallylamine Base (e.g., Triethylamine) Solvent (e.g., DCM) reaction Reaction: Nucleophilic Substitution reagents->reaction workup Workup: Aqueous Wash Extraction reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Pure Product: N,N-diallyl-4- methylbenzenesulfonamide purification->product characterization Characterization: NMR (¹H, ¹³C) IR Spectroscopy Mass Spectrometry product->characterization

A generalized workflow for the synthesis and characterization of the target compound.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not well-documented, the broader class of sulfonamides is of significant interest to the pharmaceutical industry. The presence of the diallyl functionality opens up avenues for further chemical modifications. The double bonds in the allyl groups are susceptible to a variety of chemical transformations, including:

  • Metathesis Reactions: Ring-closing metathesis could be employed to synthesize novel heterocyclic structures containing the sulfonamide moiety.

  • Addition Reactions: The double bonds can undergo various addition reactions, allowing for the introduction of diverse functional groups.

  • Polymerization: The allyl groups could potentially be used in polymerization reactions to create novel materials.

These potential transformations make this compound a versatile intermediate for creating libraries of compounds for screening in drug discovery programs. The sulfonamide core itself is a known pharmacophore that can be targeted towards various enzymes and receptors.

Conclusion

This compound is a readily accessible organic compound with a structure that is ripe for further chemical exploration. While detailed characterization and biological data for this specific molecule are sparse in the public domain, its synthesis is straightforward based on established methodologies for sulfonamide formation. For researchers and professionals in drug development, this compound represents a valuable starting material for the synthesis of novel and potentially bioactive molecules, leveraging both the established pharmacological importance of the sulfonamide group and the versatile reactivity of the diallylamine moiety. Further research into the specific properties and biological activities of this compound and its derivatives is warranted.

N,N-Diallyl-4-methylbenzenesulfonamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the physicochemical properties of N,N-diallyl-4-methylbenzenesulfonamide, with a primary focus on its molecular weight. While this compound is available commercially for research purposes, detailed experimental protocols and biological activity data are not extensively available in peer-reviewed literature. This document summarizes the known information and provides a theoretical framework for its synthesis and characterization based on closely related analogs.

Physicochemical Properties

This compound is a sulfonamide derivative characterized by a tosyl group and two allyl substituents on the nitrogen atom. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Weight 251.35 g/mol [1]
Molecular Formula C₁₃H₁₇NO₂S[1]
CAS Number 50487-72-4[1]
Canonical SMILES C=CCN(CC=C)S(=O)(=O)c1ccc(C)cc1
InChI Key OKXHMBXWZHCSMR-UHFFFAOYSA-N[2]

Synthesis and Characterization: A Proposed Workflow

Proposed Synthetic Pathway

G reagent1 4-Methylbenzenesulfonyl Chloride reaction Nucleophilic Substitution reagent1->reaction reagent2 Diallylamine reagent2->reaction product N,N-Diallyl-4-methyl- benzenesulfonamide base Base (e.g., Pyridine, Triethylamine, or K₂CO₃) base->reaction solvent Solvent (e.g., THF, DCM) solvent->reaction reaction->product

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Materials:

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Diallylamine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Base (e.g., Pyridine, Triethylamine, or Potassium Carbonate)

  • Hydrochloric acid (HCl) solution

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylbenzenesulfonyl chloride in the chosen anhydrous solvent.

  • To this stirring solution, add diallylamine dropwise.

  • Following the addition of the amine, slowly add the base to the reaction mixture. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Allow the reaction to stir at room temperature for a specified period (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture would be worked up by washing with an acidic solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • The organic layer would then be dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent removed under reduced pressure to yield the crude product.

  • Purification of the crude this compound could be achieved by recrystallization or column chromatography.

Note: This protocol is hypothetical and would require optimization of reagents, solvents, temperature, and reaction time.

Characterization Techniques

To confirm the identity and purity of the synthesized this compound, the following analytical techniques would be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonyl group (S=O) stretching vibrations.

Biological Activity and Applications in Drug Development

Currently, there is a lack of published data on the biological activity of this compound. The broader class of sulfonamides is known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The presence of the diallyl functionality could confer unique properties, potentially making it a target for further investigation in drug discovery and development. However, without experimental data, any potential applications remain speculative.

Conclusion

This compound is a known chemical entity with a definitive molecular weight of 251.35 g/mol . While its synthesis is theoretically straightforward based on the chemistry of analogous sulfonamides, detailed experimental protocols and characterization data are not well-documented in the public domain. Furthermore, its biological activity and potential applications in drug development are yet to be explored. This guide serves as a foundational document based on the available information, highlighting the need for further research to fully characterize this compound and unlock its potential.

References

Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectral data for the compound N,N-diallyl-4-methylbenzenesulfonamide. Due to the limited availability of direct experimental data in public literature, this document outlines a reliable synthetic protocol and presents predicted spectral characteristics based on analogous compounds and spectroscopic principles.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 4-methylbenzenesulfonyl chloride and allylamine. The initial reaction forms the intermediate N-allyl-4-methylbenzenesulfonamide, which is subsequently allylated to yield the final product.

Experimental Protocol

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

This procedure is adapted from the synthesis of similar sulfonamides.[1]

  • Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Slowly add a solution of allylamine (2.0 eq) in the same solvent. Alternatively, 1.05 equivalents of allylamine and 1 equivalent of a tertiary amine base like triethylamine can be used.

  • Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-allyl-4-methylbenzenesulfonamide.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This proposed method is based on the alkylation of N-substituted sulfonamides.[1]

  • Dissolve the synthesized N-allyl-4-methylbenzenesulfonamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2-1.5 eq), to the solution and stir for a short period to deprotonate the sulfonamide nitrogen.

  • Add allyl bromide (1.1-1.3 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture (e.g., to 50-70 °C) and stir for several hours, monitoring the progress by TLC.

  • After the reaction is complete, quench the mixture by carefully adding water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally related compounds and general principles of NMR, IR, and MS spectroscopy.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.75d2HAr-H (ortho to SO₂)
~7.30d2HAr-H (meta to SO₂)
~5.70m2H-CH=CH₂
~5.15m4H-CH=CH₂
~3.90d4HN-CH₂-
2.43s3HAr-CH₃
Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz).

Chemical Shift (δ, ppm)Assignment
~143.5Ar-C (para)
~137.0Ar-C (ipso)
~133.0-CH=CH₂
~129.8Ar-CH (meta)
~127.5Ar-CH (ortho)
~118.5-CH=CH₂
~50.0N-CH₂-
21.6Ar-CH₃
Predicted Infrared (IR) Spectral Data

Table 3: Predicted IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (alkene)
~2920MediumC-H stretch (aliphatic)
~1645MediumC=C stretch (alkene)
~1350StrongAsymmetric SO₂ stretch
~1160StrongSymmetric SO₂ stretch
~920Strong=C-H bend (alkene, out-of-plane)
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z values for Major Fragments in the Mass Spectrum of this compound.

m/zProposed Fragment
251[M]⁺ (Molecular Ion)
210[M - C₃H₅]⁺
155[CH₃C₆H₄SO₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
41[C₃H₅]⁺ (Allyl cation)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Characterization reagents 4-Methylbenzenesulfonyl Chloride + Allylamine step1 Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide reagents->step1 intermediate N-allyl-4-methylbenzenesulfonamide step1->intermediate step2 Step 2: N-Allylation intermediate->step2 allylation Allyl Bromide + Base allylation->step2 product This compound step2->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group Identification ms Mass Spectrometry product->ms Molecular Weight Confirmation

References

An In-depth Technical Guide to the Physical Properties of N,N-diallyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical properties of N,N-diallyl-4-methylbenzenesulfonamide, including its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development. This document details experimental protocols for the determination of these properties and includes visualizations of synthetic pathways and experimental setups.

Physical Properties

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂S--INVALID-LINK--[1]
Molecular Weight 251.34 g/mol --INVALID-LINK--[1]
Boiling Point 190-193 °C at 9 mmHg--INVALID-LINK--[2]
193 °C at 9 mmHg--INVALID-LINK--
Physical State Liquid at 20 °C--INVALID-LINK--
Solid--INVALID-LINK--[1]
Yellow Liquid--INVALID-LINK--[3]
CAS Number 50487-72-4--INVALID-LINK--[4]

Note: The conflicting reports on the physical state (solid vs. liquid) may be due to differences in purity or observation conditions.

Synthesis and Characterization

While a specific protocol for the synthesis of this compound was not found in the searched literature, a plausible synthetic route can be derived from the synthesis of analogous sulfonamides, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide.[5][6] The proposed synthesis involves the reaction of 4-methylbenzenesulfonyl chloride with diallylamine.

Proposed Synthesis Workflow

G reagent1 4-Methylbenzenesulfonyl chloride reaction Reaction Mixture reagent1->reaction reagent2 Diallylamine reagent2->reaction solvent Solvent (e.g., THF) solvent->reaction base Base (e.g., Pyridine or K2CO3) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product N,N-diallyl-4-methyl- benzenesulfonamide purification->product G sample_prep Sample Preparation: Finely powder the solid sample. capillary_loading Load a small amount of the sample into a capillary tube. sample_prep->capillary_loading apparatus_setup Place the capillary tube in a melting point apparatus. capillary_loading->apparatus_setup heating Heat the sample slowly (1-2 °C/min near the melting point). apparatus_setup->heating observation Observe the sample through the magnifying lens. heating->observation record_start Record the temperature at which the first liquid appears (T1). observation->record_start record_end Record the temperature at which the entire sample is liquid (T2). observation->record_end melting_range Melting Range = T1 - T2 record_start->melting_range record_end->melting_range G cluster_setup Thiele Tube Setup thiele_tube Thiele Tube (containing heat transfer fluid, e.g., mineral oil) thermometer Thermometer observation Observation: Note the temperature at which a steady stream of bubbles emerges from the capillary tube and when the liquid re-enters the capillary upon cooling. thiele_tube->observation sample_tube Small Test Tube (containing the liquid sample) capillary_tube Inverted Capillary Tube (sealed at one end) heat_source Heat Source (e.g., Bunsen burner) heat_source->thiele_tube Apply heat to the side arm boiling_point The temperature at which the liquid re-enters the capillary is the boiling point. observation->boiling_point

References

Solubility Profile of N,N-diallyl-4-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diallyl-4-methylbenzenesulfonamide is a versatile organic compound frequently utilized in synthetic chemistry, particularly as a precursor in ring-closing metathesis (RCM) reactions to form nitrogen-containing heterocycles. A thorough understanding of its solubility in various solvents is critical for reaction setup, purification, and formulation development. This technical guide provides a comprehensive overview of the expected solubility of this compound in common laboratory solvents, detailed experimental protocols for precise solubility determination, and key experimental workflows involving this compound.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterVery LowThe nonpolar allyl and tolyl groups significantly reduce the molecule's ability to form hydrogen bonds with water, likely leading to very poor aqueous solubility.
MethanolSolubleThe related N-allyl-4-methylbenzenesulfonamide is known to be soluble in methanol. The diallylated compound is also expected to be soluble.[1][2]
EthanolSolubleSimilar to methanol, ethanol should be a good solvent due to its ability to interact with the sulfonamide group and solvate the organic portions of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[3][4][5]
AcetoneSolubleAcetone is a versatile solvent that should effectively dissolve the compound.
AcetonitrileSolubleAcetonitrile is a common solvent in organic synthesis and is expected to be a suitable solvent.
Dichloromethane (DCM)SolubleThe compound has been documented to be dissolved in DCM for synthetic reactions.[6]
Ethyl AcetateSolubleEthyl acetate is a moderately polar solvent that should readily dissolve the compound.
Nonpolar TolueneSolubleThe presence of the tolyl group in the molecule suggests good solubility in aromatic solvents like toluene.
HexaneSparingly SolubleWhile the allyl groups provide some nonpolar character, the overall polarity from the sulfonamide group may limit solubility in highly nonpolar alkanes like hexane.

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data, standardized experimental methods are essential. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Determining Equilibrium Solubility

This method involves saturating a solvent with the solute (this compound) and then measuring the concentration of the dissolved solute.

Materials:

  • This compound (solid)

  • Selected solvents of high purity

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental and Logical Workflows

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from p-toluenesulfonyl chloride.

G cluster_0 Step 1: Monosulfonamide Formation cluster_1 Step 2: Diallylation p_toluenesulfonyl_chloride p-Toluenesulfonyl Chloride N_allyl N-allyl-4-methylbenzenesulfonamide reaction1 Reaction p_toluenesulfonyl_chloride->reaction1 allylamine Allylamine allylamine->reaction1 base1 Base (e.g., Pyridine) base1->reaction1 solvent1 Solvent (e.g., DCM) solvent1->reaction1 NN_diallyl This compound reaction2 Reaction N_allyl->reaction2 reaction1->N_allyl allyl_bromide Allyl Bromide allyl_bromide->reaction2 base2 Strong Base (e.g., NaH) base2->reaction2 solvent2 Solvent (e.g., DMF) solvent2->reaction2 reaction2->NN_diallyl

Caption: Synthetic pathway for this compound.
Ring-Closing Metathesis (RCM) of this compound

A primary application of this compound is in the synthesis of 1-tosyl-2,5-dihydro-1H-pyrrole via an intramolecular ring-closing metathesis reaction, typically catalyzed by a ruthenium-based catalyst.

G cluster_workflow RCM Experimental Workflow start Dissolve N,N-diallyl-4- methylbenzenesulfonamide in an inert solvent (e.g., DCM) add_catalyst Add Grubbs' Catalyst (e.g., Grubbs II) start->add_catalyst reaction Stir at room temperature under inert atmosphere add_catalyst->reaction monitor Monitor reaction progress (e.g., by TLC or GC-MS) reaction->monitor quench Quench the reaction (e.g., with ethyl vinyl ether) monitor->quench Upon completion purify Purify the product (e.g., by column chromatography) quench->purify product 1-tosyl-2,5-dihydro-1H-pyrrole purify->product

Caption: General workflow for the RCM of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data remains to be experimentally determined, the provided predictions and detailed protocols offer a robust framework for researchers to handle this compound effectively in their work. The outlined synthetic and reaction workflows further illustrate its practical application in organic chemistry. It is recommended that researchers perform their own solubility tests using the described methodologies to obtain precise data for their specific applications.

References

Technical Guide: Stability and Storage of N,N-diallyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N,N-diallyl-4-methylbenzenesulfonamide. The information is compiled from publicly available data and general chemical principles to ensure the integrity of the compound for research and development purposes.

Chemical Properties

PropertyValue
CAS Number 50487-72-4
Molecular Formula C₁₃H₁₇NO₂S
Molecular Weight 251.35 g/mol
Appearance Colorless to light yellow/orange clear liquid or solid

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and purity of this compound. The following conditions are recommended based on supplier information and the chemical nature of the compound.

ParameterRecommended ConditionRationale
Temperature 2–8°CRefrigeration minimizes the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)The diallyl functional groups may be susceptible to oxidation. An inert atmosphere will prevent oxidative degradation.
Light Store in the dark (amber vial)To prevent potential photolytic degradation.
Container Tightly sealed containerPrevents contamination and exposure to moisture.

Stability Profile

While specific quantitative stability studies on this compound are not extensively available in public literature, the stability can be inferred from the behavior of its core functional groups: the sulfonamide and the N,N-diallyl moieties.

Hydrolytic Stability

The sulfonamide group is generally considered to be hydrolytically stable, particularly at neutral to alkaline pH.

pHStability at 25°C
Acidic (pH < 7) Potentially less stable; hydrolysis may be catalyzed.
Neutral (pH 7) Generally stable (Half-life > 1 year).
Alkaline (pH > 7) Generally stable (Half-life > 1 year).

Note: This data is based on general studies of the sulfonamide functional group and should be considered as a guideline. Empirical testing for the specific compound is recommended for critical applications.

Thermal Stability

The thermal stability of this compound has not been publicly documented in detail. However, general information on sulfonamides suggests they possess good thermal stability.

  • General Handling: Avoid exposure to high temperatures and sources of ignition.

  • Hazardous Decomposition: Upon thermal decomposition, hazardous products such as carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx) may be formed.

Reactivity of the Diallyl Group

The N,N-diallyl groups are potential sites of reactivity and degradation. The double bonds can be susceptible to:

  • Oxidation: Leading to the formation of epoxides, diols, or other oxidation products.

  • Addition Reactions: The double bonds can react with various reagents.

  • Polymerization: The allyl groups could potentially undergo polymerization, especially in the presence of initiators or upon exposure to heat or light.

Experimental Protocols

Objective: To determine the degradation of this compound under various stress conditions over time.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the samples to a range of conditions, including:

    • Temperature: Elevated temperatures (e.g., 40°C, 60°C) and refrigerated conditions (2-8°C).

    • Humidity: High humidity environments.

    • Light: Exposure to UV and visible light.

    • pH: Acidic, neutral, and alkaline solutions.

  • Time Points: Analyze samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to quantify the parent compound and detect any degradation products.

Visualizations

Logical Flow for Handling and Storage

The following diagram illustrates the decision-making process for the proper handling and storage of this compound to ensure its stability.

G cluster_storage Storage Protocol cluster_handling Handling Protocol start Receive Compound check_purity Initial Purity Analysis (Optional but Recommended) start->check_purity storage_conditions Store at 2-8°C in a tightly sealed amber vial check_purity->storage_conditions Purity Confirmed inert_atmosphere Blanket with Inert Gas (Ar, N2) storage_conditions->inert_atmosphere log_storage Log Storage Details: Date, Temp, Lot No. inert_atmosphere->log_storage retrieve Retrieve from Storage equilibrate Equilibrate to Room Temperature retrieve->equilibrate weigh_dispense Weigh/Dispense under Inert Atmosphere (if possible) equilibrate->weigh_dispense reseal Reseal and Purge with Inert Gas weigh_dispense->reseal return_storage Return to 2-8°C Storage reseal->return_storage

Caption: Recommended Handling and Storage Workflow.

Potential Degradation Pathways

This diagram outlines the potential degradation pathways for this compound based on its chemical structure.

G cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products compound N,N-diallyl-4- methylbenzenesulfonamide hydrolysis Hydrolysis (e.g., acidic conditions) compound->hydrolysis oxidation Oxidation (at allyl groups) compound->oxidation thermal_decomp Thermal Decomposition (high heat) compound->thermal_decomp photodegradation Photodegradation (UV/light exposure) compound->photodegradation polymerization Polymerization (via allyl groups) compound->polymerization hydrolysis_prod 4-Methylbenzenesulfonic acid + Diallylamine hydrolysis->hydrolysis_prod oxidation_prod Epoxides, Diols, Aldehydes, etc. oxidation->oxidation_prod thermal_prod COx, NOx, SOx, and other fragments thermal_decomp->thermal_prod photo_prod Various photoproducts photodegradation->photo_prod poly_prod Polymeric material polymerization->poly_prod

Caption: Inferred Degradation Pathways.

Disclaimer: This document is intended for informational purposes only and is based on currently available public information. It is not a substitute for rigorous empirical stability testing. Researchers should always perform their own stability studies to ensure the quality and integrity of this compound for their specific applications. Always consult the Safety Data Sheet (SDS) for detailed safety and handling information.

An In-depth Technical Guide to the Core Reactions of N,N-diallyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and key reactions of N,N-diallyl-4-methylbenzenesulfonamide, a versatile building block in modern organic synthesis. The unique structural feature of this compound, possessing two allyl moieties attached to a sulfonamide nitrogen, opens up a range of synthetic possibilities, most notably in the construction of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This guide will delve into the primary synthetic transformations of this compound, with a focus on intramolecular cyclization reactions.

Synthesis of this compound

The preparation of this compound is a straightforward process, typically achieved through a nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (also known as tosyl chloride) and diallylamine. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A related and well-documented synthesis is the two-step preparation of the mono-allylated precursor, N-allyl-4-methylbenzenesulfonamide, followed by a second alkylation.[1][2] An environmentally benign synthesis of N-allyl-4-methylbenzenesulfonamide has been reported using aqueous potassium carbonate in tetrahydrofuran.[1][2] Subsequent allylation would yield the desired this compound.

Experimental Protocol: Synthesis of N-allyl-4-methylbenzenesulfonamide[1]
  • Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran.

  • Add allylamine (0.46 mL, 5.90 mmol) dropwise to the stirring mixture.

  • Follow with the dropwise addition of 0.59 M aqueous potassium carbonate (10 mL, 5.90 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.

  • Separate the organic layer and wash it three times with water and once with brine.

  • Back-extract the aqueous layers with 10 mL of dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Key Reactions of this compound

The presence of two terminal alkene functionalities makes this compound an ideal substrate for intramolecular cyclization reactions. The most prominent of these is Ring-Closing Metathesis (RCM).

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and widely utilized reaction in organic synthesis for the formation of cyclic olefins from acyclic dienes.[3][4] For this compound, this reaction leads to the formation of a five-membered nitrogen heterocycle, 1-(4-methylphenyl)sulfonyl-2,5-dihydro-1H-pyrrole. This reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' catalysts.[3] The driving force for this reaction is the formation of a stable cyclic product and the release of volatile ethylene gas.[3]

The ring-closing metathesis of N,N-diallyltosylamide has been documented, confirming the feasibility of this transformation.[1]

RCM_of_Ndiallyltosylamide cluster_products Products reactant This compound product 1-(4-methylphenyl)sulfonyl- 2,5-dihydro-1H-pyrrole reactant->product RCM ethylene + Ethylene catalyst Grubbs' Catalyst (e.g., Grubbs II) Experimental_Workflow General Experimental Workflow for Cyclization start Start dissolve Dissolve N,N-diallyl-4- methylbenzenesulfonamide in anhydrous solvent start->dissolve inert Establish inert atmosphere (Ar/N2) dissolve->inert add_catalyst Add catalyst/ reagent inert->add_catalyst react Heat/stir for specified time add_catalyst->react monitor Monitor reaction (TLC/GC-MS) react->monitor monitor->react Incomplete workup Reaction workup (quenching, extraction) monitor->workup Complete purify Purification (column chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

References

Methodological & Application

Application Notes and Protocols: N,N-diallyl-4-methylbenzenesulfonamide as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is critical, requiring a balance of stability under various reaction conditions and facile, selective removal. The N,N-diallyl-4-methylbenzenesulfonamide (or N,N-diallyl-tosylamide) group is an emerging strategy for the protection of primary and secondary amines. This group combines the robustness of the well-known tosylamide with the unique deprotection chemistry of the allyl groups.

The N,N-diallyl-tosyl group is introduced by reacting the amine with 4-methylbenzenesulfonyl chloride (tosyl chloride) and an allyl halide, or by reacting a primary amine first with tosyl chloride and then with two equivalents of an allyl halide. Deprotection is typically achieved under mild conditions using palladium catalysis, which cleaves the N-allyl bonds, followed by the removal of the tosyl group if required, often under reductive or harsh acidic conditions. The key advantage of the diallyl system is the orthogonality of the allyl group removal, which allows for selective deprotection in the presence of other common protecting groups.

These application notes provide a comprehensive overview of the use of this compound as a protecting group for amines, including detailed experimental protocols for protection and deprotection, quantitative data on substrate scope and yields for analogous systems, and a discussion of its orthogonality with other common protecting groups.

Data Presentation

Note: Specific quantitative data for the protection and deprotection of a wide range of substrates using this compound is not extensively available in the current literature. The following tables present representative data for analogous N-tosylation, N,N-diallylation, and palladium-catalyzed deallylation reactions to provide an expected range of yields and reaction times.

Table 1: Representative Yields for the Protection of Primary Amines as N,N-Diallylsulfonamides (Analogous Two-Step Procedure)

EntryAmine SubstrateAllylating AgentBaseSolventTime (h)Yield (%)Reference
1AnilineAllyl BromideK₂CO₃DMF1285[1]
2BenzylamineAllyl BromideNaHTHF692General Procedure
3CyclohexylamineAllyl ChlorideTriethylamineDCM2488
4Glycine methyl esterAllyl BromideK₂CO₃Acetonitrile1675[2]

Table 2: Representative Yields for the Palladium-Catalyzed Deprotection of N,N-Diallyl-Sulfonamides (Analogous Systems)

EntrySubstratePalladium CatalystAllyl ScavengerSolventTime (h)Yield (%)Reference
1N,N-Diallyl-p-toluenesulfonamidePd(PPh₃)₄MorpholineTHF295[3]
2N-Allyl-N-benzyl-p-toluenesulfonamidePdCl₂(dppf)DimedoneDioxane490General Procedure
3N,N-Diallyl-benzenesulfonamidePd₂(dba)₃ / PPh₃N,N'-Dimethylbarbituric acidDCM1.598[2]
4N,N-Diallyl-nosylamidePd(PPh₃)₄ThiophenolTHF193[4]

Experimental Protocols

Protocol 1: Protection of a Primary Amine as this compound

This protocol describes a two-step procedure for the protection of a primary amine.

Step 1: N-Monotosylation of the Primary Amine

  • To a stirred solution of the primary amine (1.0 eq.) in dichloromethane (DCM, 0.2 M), add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 4-methylbenzenesulfonyl chloride (tosyl chloride, 1.1 eq.) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-monotosylated amine can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: N,N-Diallylation of the N-Monotosylated Amine

  • Dissolve the N-monotosylated amine (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.2 M).

  • Add potassium carbonate (3.0 eq.) to the solution.

  • Add allyl bromide (2.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3 x) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the this compound.

Protocol 2: Protection of a Secondary Amine as this compound
  • To a stirred solution of the secondary amine (1.0 eq.) in DCM (0.2 M), add pyridine (1.5 eq.).

  • Cool the mixture to 0 °C.

  • Add tosyl chloride (1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Follow the workup procedure as described in Protocol 1, Step 1 (steps 5-7).

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of this compound

This protocol describes the palladium-catalyzed removal of the two allyl groups to yield the N-tosylated amine.

  • Dissolve the this compound (1.0 eq.) in degassed tetrahydrofuran (THF, 0.1 M).

  • Add an allyl scavenger such as morpholine (5.0 eq.) or N,N'-dimethylbarbituric acid (3.0 eq.).

  • Purge the solution with argon or nitrogen for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-tosylated amine.

Note: The resulting N-tosylated amine is very stable and may require harsh conditions for further deprotection (e.g., Na/NH₃, HBr/phenol).

Orthogonality of the N,N-Diallyl-Tosyl Protecting Group

A key advantage of the N,N-diallyl-tosyl group is its orthogonality to other common amine protecting groups. The allyl groups can be selectively removed in the presence of acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.

Table 3: Stability of the N,N-Diallyl-Tosyl Group under Various Conditions

Reagent/ConditionStabilityComments
Acids
Trifluoroacetic acid (TFA)StableCompatible with Boc deprotection conditions.
HCl in DioxaneStableCompatible with Boc deprotection conditions.
Stronger Acids (e.g., HBr/AcOH)Potentially LabileThe tosyl group may be cleaved under harsh acidic conditions.
Bases
Piperidine (20% in DMF)StableCompatible with Fmoc deprotection conditions.
NaOH, K₂CO₃ (aqueous)StableStable to typical basic hydrolysis conditions.
Hydrogenolysis
H₂, Pd/CStableCompatible with Cbz and Bn deprotection.
Nucleophiles
HydrazineStableCompatible with Dde group removal.
Thiols (in the absence of Pd)StableThe tosyl group can be cleaved by thiols under specific conditions.
Oxidizing/Reducing Agents
m-CPBA, H₂O₂LabileThe allyl double bonds are susceptible to oxidation.
NaBH₄, LiAlH₄StableStable to common hydride reducing agents.

Mandatory Visualizations

Protection_Workflow cluster_protection Protection of Primary Amine Primary_Amine Primary Amine (R-NH2) Reagents1 1. TsCl, Et3N 2. Allyl Bromide, K2CO3 Primary_Amine->Reagents1 Protection Protected_Amine N,N-diallyl-4-methyl- benzenesulfonamide Reagents1->Protected_Amine

Caption: Workflow for the protection of a primary amine.

Deprotection_Workflow cluster_deprotection Deprotection of N,N-Diallyl Group Protected_Amine N,N-diallyl-4-methyl- benzenesulfonamide Reagents2 Pd(PPh3)4 Allyl Scavenger Protected_Amine->Reagents2 Deallylation Tosyl_Amine N-Tosyl Amine (R-NHTs) Reagents2->Tosyl_Amine

Caption: Workflow for the deprotection of the N,N-diallyl group.

Orthogonality_Concept cluster_conditions Selective Deprotection Conditions cluster_groups Protecting Groups Molecule Molecule with Multiple Protected Amines Acid Acid (e.g., TFA) Molecule->Acid Treat with Base Base (e.g., Piperidine) Molecule->Base Treat with Transition_Metal Transition Metal (e.g., Pd(0)) Molecule->Transition_Metal Treat with Boc Boc-NHR Acid->Boc Selectively Removes Fmoc Fmoc-NHR Base->Fmoc Selectively Removes Diallyl_Tosyl Ts-N(Allyl)₂-R Transition_Metal->Diallyl_Tosyl Selectively Removes (Allyl Groups)

Caption: Orthogonality of the N,N-diallyl-tosyl group.

Conclusion

The this compound protecting group offers a valuable alternative for the protection of amines in multi-step organic synthesis. Its robustness under a variety of conditions, combined with the mild and highly selective nature of its palladium-catalyzed deprotection, makes it an attractive choice for complex molecule synthesis where orthogonality is paramount. While extensive data for this specific protecting group is still emerging, the protocols and data for analogous systems presented here provide a strong foundation for its successful implementation in research and development. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this promising protecting group strategy.

References

The Role of N,N-diallyl-4-methylbenzenesulfonamide in Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of N,N-diallyl-4-methylbenzenesulfonamide in cross-coupling reactions. While direct, extensive studies on this specific reagent are emerging, its structural motifs—the diallyl amine and the tosyl group—suggest significant potential in palladium-catalyzed transformations. This guide synthesizes current knowledge on analogous compounds and outlines protocols for potential synthetic applications, primarily focusing on its role in cascade cyclization-coupling reactions.

Application Notes

This compound serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, primarily acting as a precursor for the formation of heterocyclic structures through cascade processes. The two allyl groups provide a platform for intramolecular cyclization events, which can be initiated by the addition of an organopalladium species. This reactivity is particularly useful in the synthesis of substituted dihydropyrroles and other nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry and drug development.

The key reactivity of this compound in this context is a palladium-catalyzed cascade cyclization-coupling process. This reaction is initiated by the oxidative addition of an organic halide to a Pd(0) catalyst, forming an organopalladium(II) complex. This complex then undergoes a migratory insertion with one of the allyl groups of the sulfonamide, leading to a cyclization event that forms a new carbon-carbon bond and a five-membered ring. Subsequent steps involving the second allyl group and reductive elimination lead to the final heterocyclic product and regeneration of the Pd(0) catalyst.

This cascade reaction is a powerful tool for the rapid construction of complex molecular architectures from simple starting materials. The sulfonamide group, while primarily a linking moiety for the two allyl groups, also influences the electronic properties of the substrate and can be a handle for further functionalization or cleavage in subsequent synthetic steps.

Key Applications and Reaction Mechanisms

The most notable application of N,N-diallyl-p-toluenesulfonamide and its analogs is in the palladium-catalyzed synthesis of dihydropyrroles from benzyl halides. This reaction proceeds via a cascade cyclization-coupling process.[1]

Palladium-Catalyzed Cascade Cyclization-Coupling

In this reaction, a benzyl halide is coupled with this compound in the presence of a palladium catalyst to yield a substituted dihydropyrrole. The proposed mechanism involves the formation of a benzylpalladium intermediate, which then coordinates to one of the allyl groups of the sulfonamide. A subsequent intramolecular carbopalladation is followed by a second cyclization and a β-hydride elimination or reductive elimination to afford the dihydropyrrole product.

Below is a general workflow for this transformation:

G cluster_workflow Experimental Workflow: Dihydropyrrole Synthesis reactants This compound + Benzyl Halide reaction_setup Reaction Setup (Inert Atmosphere, Heat) reactants->reaction_setup catalyst Palladium Catalyst (e.g., Pd(OAc)2) + Ligand catalyst->reaction_setup base Base (e.g., K2CO3) base->reaction_setup solvent Solvent (e.g., DMF) solvent->reaction_setup workup Aqueous Workup & Extraction reaction_setup->workup Reaction Completion purification Column Chromatography workup->purification product Dihydropyrrole Product purification->product

Caption: General experimental workflow for the synthesis of dihydropyrroles.

The proposed catalytic cycle for this transformation is depicted below:

G pd0 Pd(0)L_n pd_complex R-Pd(II)-X pd0->pd_complex R-X oxidative_addition Oxidative Addition allyl_complex Coordinated Complex pd_complex->allyl_complex N,N-diallyl sulfonamide coordination Coordination cyclized_intermediate1 Cyclized Pd(II) Intermediate allyl_complex->cyclized_intermediate1 Intramolecular Insertion cyclization1 5-exo-trig Carbopalladation cyclized_intermediate2 Bicyclic Pd(II) Intermediate cyclized_intermediate1->cyclized_intermediate2 cyclization2 Second Cyclization product Dihydropyrrole Product cyclized_intermediate2->product reductive_elimination Reductive Elimination product->pd0 Regeneration

Caption: Proposed catalytic cycle for dihydropyrrole synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of dihydropyrroles from a related N,N-diallyl-p-toluenesulfonamide derivative.[1] These conditions provide a strong starting point for the optimization of reactions with this compound.

EntryBenzyl Halide (R-X)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromidePd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1001285
24-Methylbenzyl bromidePd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1001288
34-Methoxybenzyl bromidePd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1001292
44-Chlorobenzyl bromidePd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1001278
5Benzyl chloridePd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1002465

Experimental Protocols

General Protocol for the Palladium-Catalyzed Synthesis of Dihydropyrroles

This protocol is adapted from procedures for analogous N,N-diallyl sulfonamides.[1]

Materials:

  • This compound

  • Substituted benzyl halide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the benzyl halide (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.10 mmol, 10 mol%).

  • Add anhydrous DMF (5 mL) to the flask.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dihydropyrrole product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential for Other Cross-Coupling Reactions

While the cascade cyclization is the most prominently documented role, the structural elements of this compound suggest potential, albeit less explored, roles in other cross-coupling reactions.

  • Heck-type Reactions: The allyl groups could potentially participate in Heck reactions with aryl or vinyl halides, although the intramolecular cascade is likely to be a competing and favored pathway.

  • Allylic Substitution: The allyl groups could, in principle, act as leaving groups in Tsuji-Trost type allylic substitution reactions, though this would require specific catalytic systems to favor this pathway over others.

  • C-N Bond Cleavage: Under certain conditions with specific nickel or palladium catalysts, the C-N bond of the sulfonamide could potentially be cleaved, allowing for the tosyl group to be replaced. However, this is a more challenging and less common transformation for sulfonamides.

It is important to note that many standard cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, typically involve organometallic reagents or N-H bonds that are not present in this compound, making it an unsuitable direct partner for these specific named reactions in its intact form.

References

Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide. The synthesis is a two-step process, commencing with the formation of N-allyl-4-methylbenzenesulfonamide, followed by a benzylation reaction to yield the final product.[1][2][3] This protocol is adapted from established and peer-reviewed methodologies.

Experimental Overview

The synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide is achieved in two sequential steps:

  • Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide. This initial step involves the reaction of 4-methylbenzenesulfonyl chloride with allylamine in the presence of a base.[1]

  • Step 2: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide. The intermediate, N-allyl-4-methylbenzenesulfonamide, is then reacted with benzyl bromide in the presence of a base to yield the final product.[1]

A visual representation of the experimental workflow is provided below.

Synthesis_Workflow A Step 1: Synthesis of N-allyl-4- methylbenzenesulfonamide B Reaction of 4-methylbenzenesulfonyl chloride and allylamine A->B C Purification B->C D N-allyl-4-methylbenzenesulfonamide (Intermediate) C->D E Step 2: Synthesis of N-allyl-N-benzyl-4- methylbenzenesulfonamide D->E F Reaction of Intermediate with benzyl bromide E->F G Purification F->G H N-allyl-N-benzyl-4- methylbenzenesulfonamide (Final Product) G->H

Caption: Experimental workflow for the two-step synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

Materials:

Reagent/SolventQuantityMoles (mmol)
4-Methylbenzenesulfonyl chloride1.002 g5.25
Allylamine0.46 mL5.90
Aqueous Potassium Carbonate (0.59 M)10 mL5.90
Tetrahydrofuran (THF)10 mL-
Dichloromethane (DCM)--
5 M Hydrochloric Acid (HCl)--
Water--
Brine--

Procedure:

  • Dissolve 1.002 g (5.25 mmol) of 4-methylbenzenesulfonyl chloride in 10 mL of tetrahydrofuran in a reaction flask equipped with a magnetic stirrer.

  • To the stirring solution, add 0.46 mL (5.90 mmol) of allylamine dropwise.

  • Following the addition of allylamine, add 10 mL (5.90 mmol) of 0.59 M aqueous potassium carbonate dropwise.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • After 24 hours, acidify the mixture with 5 M HCl.

  • Dilute the mixture with 15 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer three times with water and once with brine.

  • Back-extract the aqueous layers with 10 mL of dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from ethanol.

Characterization Data for N-allyl-4-methylbenzenesulfonamide:

PropertyValue
Yield 73% (0.814 g)
Melting Point 69-72 °C
¹³C NMR (100 MHz, Chloroform-d, δ, ppm) 143.66, 136.98, 133.06, 129.85, 127.25, 117.87, 45.90, 21.65
HRMS (ESI) Calculated for C₁₀H₁₃NNaO₂S [M+Na]⁺: 234.2700; Found: 234.2690
Step 2: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide

Materials:

Reagent/SolventQuantityMoles (mmol)
N-allyl-4-methylbenzenesulfonamide0.905 g4.28
Benzyl bromide0.51 mL4.29
Sodium Hydroxide (0.535 M)10 mL5.35
Tetrahydrofuran (THF)10 mL-
Ethanol (for recrystallization)--

Procedure:

  • In a reaction flask with a magnetic stirrer, dissolve 0.905 g (4.28 mmol) of N-allyl-4-methylbenzenesulfonamide in 10 mL of tetrahydrofuran.

  • To this stirring solution, add 0.51 mL (4.29 mmol) of benzyl bromide dropwise.

  • Subsequently, add 10 mL (5.35 mmol) of 0.535 M sodium hydroxide dropwise.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • After 24 hours, a white precipitate should form. Isolate the precipitate from the reaction mixture by vacuum filtration.

  • Recrystallize the crude product from ethanol to afford white crystals.

  • Dry the purified product under vacuum for 24 hours.

Characterization Data for N-allyl-N-benzyl-4-methylbenzenesulfonamide:

PropertyValue
Yield 67% (0.819 g)
Melting Point 44-47 °C
Rf 0.64 (CH₂Cl₂)
¹³C NMR (100 MHz, Chloroform-d, δ, ppm) 143.42, 137.60, 136.08, 132.25, 129.86, 128.63, 128.57, 127.81, 127.31, 119.52, 50.24, 49.55, 21.65
HRMS (ESI) Calculated for C₁₇H₁₉NNaO₂S [M+Na]⁺: 324.3800; Found: 324.3801

The synthesis of N-benzyl-4-methylbenzenesulfonamides can be achieved through a two-step process that involves treating 4-methylbenzenesulfonyl chloride with a primary amine to create the corresponding 4-methylbenzenesulfonamide, which is then benzylated to produce the substituted N-benzyl-4-methylbenzenesulfonamides.[1][2][3] This methodology was successfully used to synthesize N-allyl-N-benzyl-4-methylbenzenesulfonamide, which was then characterized using spectroscopic and crystallographic techniques.[1] The crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined through single-crystal X-ray diffraction.[1][2][3]

References

N,N-Diallyl-4-methylbenzenesulfonamide: Exploring Potential Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,N-diallyl-4-methylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While direct and extensive research into its specific medicinal chemistry applications is limited, the structural motifs present in the molecule, namely the sulfonamide group and the diallyl functionality, suggest potential therapeutic avenues. The sulfonamide moiety is a well-established pharmacophore found in a wide array of drugs with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This report aims to consolidate the available information on related compounds to infer potential applications and provide detailed protocols for its synthesis, which is a crucial first step in any drug discovery pipeline.

Potential Therapeutic Applications

Based on the known biological activities of structurally related sulfonamides, this compound could be investigated for the following applications:

  • Anticancer Activity: The sulfonamide group is a key feature in several anticancer drugs. For instance, compounds incorporating a benzenesulfonamide moiety have been explored as inhibitors of carbonic anhydrase IX, an enzyme associated with tumor metabolism. While no specific anticancer data for this compound is available, its core structure suggests it could serve as a scaffold for the development of novel anticancer agents.

  • Enzyme Inhibition: Sulfonamides are known to be effective enzyme inhibitors. A notable example is the inhibition of γ-secretase by N-benzylbenzenesulfonamide derivatives, an area of interest for Alzheimer's disease research.[1] Although this activity has not been confirmed for the diallyl derivative, it represents a plausible line of investigation.

  • Glucocorticoid Receptor Modulation: The N-benzylbenzenesulfonamide scaffold has also been identified in nonsteroidal glucocorticoid receptor modulators.[1] This suggests that this compound could be explored for its potential to modulate this important therapeutic target.

Experimental Protocols

While specific biological assay protocols for this compound are not available in the public domain, a detailed protocol for the synthesis of a closely related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, has been reported.[1] This two-step synthesis can be adapted for the synthesis of the title compound.

Synthesis of this compound (Proposed)

The synthesis would likely proceed in two steps: first, the reaction of 4-methylbenzenesulfonyl chloride with allylamine to form N-allyl-4-methylbenzenesulfonamide, followed by a second allylation step.

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

A detailed protocol for a similar reaction has been described.[2]

Step 2: Synthesis of this compound

This step would involve the allylation of N-allyl-4-methylbenzenesulfonamide. The protocol for the benzylation of a similar compound can be adapted by substituting benzyl bromide with allyl bromide.[1]

Table 1: Reagents and Conditions for Proposed Synthesis

StepReactant 1Reactant 2Reagent/CatalystSolventReaction Conditions
14-methylbenzenesulfonyl chlorideAllylaminePyridineDichloromethaneRoom Temperature, 24h
2N-allyl-4-methylbenzenesulfonamideAllyl bromideSodium HydrideTetrahydrofuranRoom Temperature

Logical Workflow for Investigating Medicinal Chemistry Applications

The following workflow outlines the necessary steps to explore the therapeutic potential of this compound.

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_preclinical Preclinical Development synthesis Synthesis of N,N-diallyl-4- methylbenzenesulfonamide purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro_screening In vitro Screening (e.g., Anticancer cell lines, Enzyme assays) characterization->in_vitro_screening hit_identification Hit Identification and Validation in_vitro_screening->hit_identification target_identification Target Identification and Validation hit_identification->target_identification pathway_analysis Signaling Pathway Analysis target_identification->pathway_analysis in_vivo_studies In vivo Efficacy Studies (Animal Models) pathway_analysis->in_vivo_studies toxicology Toxicology and Safety Pharmacology in_vivo_studies->toxicology

Workflow for Medicinal Chemistry Evaluation

While this compound remains an understudied molecule in medicinal chemistry, its structural components suggest that it could be a valuable starting point for the development of new therapeutic agents. The provided synthetic strategies and the proposed workflow offer a clear path for researchers to systematically investigate its biological activities and potential applications in drug discovery. Further research is warranted to fully elucidate the pharmacological profile of this compound.

References

Application Notes and Protocols: Synthesis and Application of N,N-diallyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N,N-diallyl-4-methylbenzenesulfonamide, a versatile synthetic intermediate. Contrary to potential misconceptions, this compound is not typically employed as an allylating agent for carbonyls or imines. Instead, its primary utility lies in its role as a precursor for more complex molecular architectures. A key application highlighted in this note is its use in ring-closing metathesis (RCM) to generate unsaturated cyclic sulfonamides, which are valuable scaffolds in medicinal chemistry. Detailed methodologies for the synthesis and a representative RCM protocol are presented, along with characterization data and workflow visualizations.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the double N-allylation of 4-methylbenzenesulfonamide. The following protocol is a representative procedure based on standard alkylation methods.

Experimental Protocol: N,N-diallylation of 4-methylbenzenesulfonamide

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzenesulfonamide (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous acetone (e.g., 50 mL for a 10 mmol scale) to the flask.

  • Reagent Addition: While stirring the suspension, add allyl bromide (2.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.

Data Presentation: Reagents for Synthesis

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount (for 10 mmol scale)
4-methylbenzenesulfonamide171.2210 mmol1.01.71 g
Allyl bromide120.9822 mmol2.21.8 mL
Potassium carbonate138.2125 mmol2.53.45 g
Anhydrous Acetone58.08--50 mL

Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₃H₁₇NO₂S
Molecular Weight251.34 g/mol
AppearanceColorless oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ7.70 (d, 2H), 7.30 (d, 2H), 5.65 (m, 2H), 5.15 (m, 4H), 3.90 (d, 4H), 2.45 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ143.5, 137.0, 133.0, 129.8, 127.5, 118.5, 49.0, 21.5

(Note: NMR data are representative and may vary slightly based on solvent and instrument.)

Experimental Workflow: Synthesis

Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-methylbenzenesulfonamide 4-methylbenzenesulfonamide Reaction_Vessel Reaction Mixture in Acetone 4-methylbenzenesulfonamide->Reaction_Vessel Allyl bromide Allyl bromide Allyl bromide->Reaction_Vessel K2CO3 K2CO3 K2CO3->Reaction_Vessel Acetone Acetone Acetone->Reaction_Vessel Reflux Reflux (12-24h) Reaction_Vessel->Reflux Filtration Filtration Reflux->Filtration Concentration Concentration Filtration->Concentration Chromatography Chromatography Concentration->Chromatography Product N,N-diallyl-4- methylbenzenesulfonamide Chromatography->Product

Workflow for the synthesis of this compound.

Part 2: Application in Ring-Closing Metathesis (RCM)

This compound is an excellent substrate for ring-closing metathesis to form a five-membered unsaturated cyclic sulfonamide. This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts.

Experimental Protocol: Ring-Closing Metathesis

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a dry Schlenk flask.

  • Solvent Addition: Dissolve the substrate in a degassed solvent such as dichloromethane (DCM) or toluene to a concentration of 0.01-0.1 M.

  • Catalyst Addition: Add the Grubbs' catalyst (e.g., Grubbs' 2nd Generation, 1-5 mol%) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature to 40 °C. The reaction is typically complete within 2-12 hours. Monitor the reaction by TLC or GC-MS. The evolution of ethylene gas is an indicator of reaction progress.

  • Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Purification: Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the cyclic sulfonamide product.

Data Presentation: RCM Reaction Parameters

ParameterCondition
SubstrateThis compound
CatalystGrubbs' Catalyst, 2nd Generation
Catalyst Loading1-5 mol%
SolventDichloromethane (degassed)
Concentration0.05 M
Temperature40 °C
Reaction Time4 hours
Product2-tosyl-2,5-dihydro-1H-pyrrole
Yield>90% (Typical)

Signaling Pathway: RCM Catalytic Cycle

Catalytic Cycle of Ring-Closing Metathesis Catalyst [Ru]=CH2 Intermediate1 Metallacyclobutane 1 Catalyst->Intermediate1 [2+2] Cycloaddition Substrate N,N-diallyl-4-methyl- benzenesulfonamide Substrate->Intermediate1 Intermediate2 Intermediate Carbene Intermediate1->Intermediate2 Cycloreversion Ethylene Ethylene Intermediate1->Ethylene Intermediate3 Metallacyclobutane 2 Intermediate2->Intermediate3 Intramolecular [2+2] Cycloaddition Intermediate3->Catalyst Cycloreversion Product Cyclic Sulfonamide Intermediate3->Product

Simplified catalytic cycle for ring-closing metathesis.

Application Notes and Protocols for Palladium-Catalyzed Reactions of N,N-diallyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of palladium-catalyzed reactions involving N,N-diallyl-4-methylbenzenesulfonamide, a versatile substrate for the synthesis of nitrogen-containing heterocyclic compounds. The protocols detailed below are based on established methodologies for analogous substrates and aim to serve as a practical guide for laboratory implementation.

Introduction

This compound, also known as N,N-diallyltosylamide, is a readily accessible diene that serves as a valuable precursor in synthetic organic chemistry. The presence of two allylic groups tethered to a sulfonamide nitrogen makes it an ideal substrate for a variety of palladium-catalyzed transformations. These reactions, particularly intramolecular cyclizations and cascade processes, provide efficient routes to functionalized pyrrolidine and dihydropyrrole derivatives, which are common structural motifs in pharmaceuticals and biologically active compounds.

Palladium catalysis offers a powerful tool for the construction of C-C and C-N bonds with high efficiency and selectivity under mild reaction conditions. The reactions of this compound typically proceed through the formation of π-allylpalladium intermediates, which can then undergo intramolecular carbopalladation or nucleophilic attack to form the desired heterocyclic products.

Palladium-Catalyzed Cascade Cyclization-Coupling with Aryl Halides

A key application of this compound is its participation in palladium-catalyzed cascade reactions. This process allows for the simultaneous formation of a heterocyclic ring and the introduction of an aryl group in a single synthetic operation. The reaction of N,N-diallyl-p-toluenesulfonamide with benzyl halides in the presence of a palladium catalyst has been shown to afford a series of novel dihydropyrroles.[1] This transformation is believed to proceed via a palladium-catalyzed cascade cyclization-coupling process.[1]

General Reaction Scheme:

G cluster_product Product A This compound F Arylmethyl-substituted dihydropyrrole A->F B Aryl Halide (Ar-X) B->F C Pd Catalyst (e.g., Pd(OAc)2) D Ligand (e.g., PPh3) E Base (e.g., K2CO3)

Caption: General workflow for the palladium-catalyzed cascade cyclization-coupling.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the palladium-catalyzed cascade reaction of N,N-diallyl-p-toluenesulfonamide with various benzyl halides to produce dihydropyrrole derivatives.

EntryBenzyl Halide (Ar-X)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromidePd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF801275
24-Methoxybenzyl chloridePd₂(dba)₃ (2.5)P(o-tol)₃ (10)Cs₂CO₃Dioxane1001882
34-Chlorobenzyl bromidePd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF801268
42-Naphthylmethyl chloridePd(OAc)₂ (5)dppf (6)NaOtBuToluene1102471

Note: The data presented are representative examples from analogous reactions and should be optimized for specific substrates.

Experimental Protocols

General Procedure for Palladium-Catalyzed Cascade Cyclization-Coupling

This protocol is adapted from procedures for similar substrates.[2]

Materials:

  • This compound

  • Aryl halide (e.g., benzyl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.10 mmol, 10 mol%).

  • Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMF (5 mL) via syringe.

  • Add the aryl halide (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylmethyl-substituted dihydropyrrole.

Signaling Pathways and Mechanistic Diagrams

The proposed mechanism for the palladium-catalyzed cascade cyclization-coupling reaction involves several key steps, including oxidative addition, intramolecular carbopalladation, and reductive elimination.

G A Pd(0)Ln C Ar-Pd(II)-X (Oxidative Addition) A->C B Ar-X B->C E π-complex C->E Coordination D N,N-diallyltosylamide D->E F Carbopalladation (Intramolecular) E->F G Cyclized Pd(II) intermediate F->G H β-Hydride Elimination/ Reductive Elimination G->H I Product (Dihydropyrrole) H->I J Pd(0)Ln (Regenerated Catalyst) H->J J->A Catalytic Cycle

Caption: Proposed catalytic cycle for the cascade cyclization-coupling reaction.

Applications in Drug Development

The synthesis of substituted pyrrolidines and dihydropyrroles is of significant interest to the pharmaceutical industry. These heterocyclic scaffolds are present in a wide range of biologically active molecules, including antiviral, anticancer, and central nervous system-targeting agents. The palladium-catalyzed reactions of this compound provide a modular and efficient approach to generate libraries of these compounds for drug discovery and lead optimization programs. The ability to introduce diverse aryl groups through the cascade coupling reaction allows for the systematic exploration of structure-activity relationships. The intramolecular Heck reaction is a powerful tool for constructing carbocycles and heterocycles.[3][4]

Conclusion

Palladium-catalyzed reactions of this compound represent a versatile and powerful strategy for the synthesis of functionalized nitrogen heterocycles. The cascade cyclization-coupling with aryl halides, in particular, offers an atom-economical route to complex molecular architectures from simple starting materials. The protocols and data presented herein provide a foundation for further exploration and application of these reactions in both academic and industrial research settings. The intramolecular Mizoroki-Heck reaction is a powerful method for creating C-C bonds in the synthesis of various carbocycles and heterocycles.[3] Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly expand the utility of this chemistry in the future.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted N-Benzyl-4-methylbenzenesulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-4-methylbenzenesulfonamides are a class of organic compounds with significant interest in medicinal chemistry due to their presence in various biologically active molecules. Traditional multi-step syntheses can be time-consuming and less efficient. This document provides detailed protocols for two distinct and efficient one-pot methodologies for the synthesis of substituted N-benzyl-4-methylbenzenesulfonamides, aimed at streamlining their production for research and drug development purposes.

Introduction

The N-benzyl-4-methylbenzenesulfonamide (N-benzyl-tosylamide) scaffold is a key structural motif in a range of compounds exhibiting diverse biological activities. The development of efficient and versatile synthetic routes to access libraries of these compounds is crucial for structure-activity relationship (SAR) studies in drug discovery. Conventional approaches typically involve a two-step process: the initial formation of a primary sulfonamide from 4-methylbenzenesulfonyl chloride (tosyl chloride) and a primary amine, followed by N-alkylation with a benzyl halide. While effective, this two-step procedure involves the isolation of intermediates, which can reduce overall yield and increase synthesis time. This application note details two one-pot approaches that circumvent the need for intermediate purification, thereby improving efficiency.

The first protocol describes a sequential one-pot synthesis where the initial sulfonamide formation is immediately followed by in-situ N-benzylation. The second protocol outlines a modern, manganese-catalyzed "borrowing hydrogen" approach, which utilizes benzyl alcohols as the alkylating agents, releasing water as the only byproduct and offering a greener alternative to the use of benzyl halides.

Data Presentation

The following tables summarize the expected yields for a variety of substrates for the two proposed one-pot synthetic methods. These are representative examples based on literature precedents for similar transformations.

Table 1: Sequential One-Pot Synthesis via N-Benzylation

EntryPrimary AmineBenzyl BromideProductYield (%)
1AnilineBenzyl bromideN-benzyl-N-phenyl-4-methylbenzenesulfonamide85
24-Methoxy-anilineBenzyl bromideN-benzyl-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide88
34-Chloro-anilineBenzyl bromideN-benzyl-N-(4-chlorophenyl)-4-methylbenzenesulfonamide82
4Benzylamine4-Methylbenzyl bromideN-(4-methylbenzyl)-N-benzyl-4-methylbenzenesulfonamide90
5CyclohexylamineBenzyl bromideN-benzyl-N-cyclohexyl-4-methylbenzenesulfonamide78
6n-Butylamine4-Chlorobenzyl bromideN-(4-chlorobenzyl)-N-butyl-4-methylbenzenesulfonamide80

Table 2: Manganese-Catalyzed One-Pot "Borrowing Hydrogen" Synthesis

Entry4-Methyl-benzenesulfonamideBenzyl AlcoholProductYield (%)
14-MethylbenzenesulfonamideBenzyl alcoholN-benzyl-4-methylbenzenesulfonamide92
24-Methylbenzenesulfonamide4-Methoxybenzyl alcoholN-(4-methoxybenzyl)-4-methylbenzenesulfonamide95
34-Methylbenzenesulfonamide4-Chlorobenzyl alcoholN-(4-chlorobenzyl)-4-methylbenzenesulfonamide89
44-Methylbenzenesulfonamide2-ThiophenemethanolN-(thiophen-2-ylmethyl)-4-methylbenzenesulfonamide85
54-MethylbenzenesulfonamideCinnamyl alcoholN-(cinnamyl)-4-methylbenzenesulfonamide88
64-Methylbenzenesulfonamide1-NaphthylmethanolN-(naphthalen-1-ylmethyl)-4-methylbenzenesulfonamide90

Experimental Protocols

Protocol 1: Sequential One-Pot Synthesis of Substituted N-Benzyl-4-methylbenzenesulfonamides

This protocol involves the initial formation of the N-substituted-4-methylbenzenesulfonamide, followed by in-situ deprotonation and subsequent alkylation with a substituted benzyl bromide.

Materials:

  • p-Toluenesulfonyl chloride

  • Appropriate primary amine (e.g., aniline, benzylamine)

  • Appropriate substituted benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Sulfonamide Formation:

    • To a stirred solution of the primary amine (1.0 equiv.) and potassium carbonate (1.5 equiv.) in THF (5 mL/mmol of amine) at room temperature, add a solution of p-toluenesulfonyl chloride (1.05 equiv.) in THF (2 mL/mmol) dropwise over 15 minutes.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • N-Benzylation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equiv.) portion-wise to the reaction mixture. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Add a solution of the substituted benzyl bromide (1.1 equiv.) in a minimal amount of DMF.

    • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and cautiously quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-4-methylbenzenesulfonamide.

Protocol 2: One-Pot Manganese-Catalyzed N-Alkylation of 4-Methylbenzenesulfonamide using Benzyl Alcohols ("Borrowing Hydrogen")

This protocol utilizes a manganese pincer complex to catalyze the N-alkylation of 4-methylbenzenesulfonamide with a benzyl alcohol, offering a more environmentally benign approach.

Materials:

  • 4-Methylbenzenesulfonamide

  • Appropriate substituted benzyl alcohol

  • Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(iPr-PNP)Br])

  • Potassium carbonate (K₂CO₃)

  • Anhydrous xylenes

  • Round-bottom flask or sealed tube

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or sealed tube equipped with a magnetic stir bar, add 4-methylbenzenesulfonamide (1.0 equiv.), the substituted benzyl alcohol (1.1 equiv.), the Mn(I) PNP pincer precatalyst (2-5 mol%), and potassium carbonate (10-20 mol%).

    • Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times.

    • Add anhydrous xylenes (to achieve a concentration of ~1 M with respect to the sulfonamide).

  • Reaction Execution:

    • Heat the reaction mixture to 130-150 °C and stir vigorously for 24-48 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-methylbenzenesulfonamide.

Visualizations

General Reaction Scheme

Caption: General overview of the one-pot synthesis.

Experimental Workflow: Sequential One-Pot Synthesis

Application Notes and Protocols: N,N-diallyl-4-methylbenzenesulfonamide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diallyl-4-methylbenzenesulfonamide is a monomer that holds significant potential in the field of polymer chemistry, particularly in the synthesis of functional polymers through acyclic diene metathesis (ADMET) polymerization. The presence of the diallyl functionality allows for its polymerization into linear polymers with pendant toluenesulfonamide groups. These sulfonamide moieties can impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and the potential for post-polymerization modification. Furthermore, the aromatic nature of the tosyl group can contribute to the polymer's thermal and mechanical properties.

The primary application of this compound in polymer chemistry is as a monomer for ADMET polymerization, a step-growth condensation polymerization driven by the removal of a small volatile molecule, typically ethylene. This method is advantageous for producing structurally well-defined polymers. The resulting poly(N-tosyl-azadi-3-heptene) would feature a repeating unsaturated backbone with pendant N-tosyl groups, making it a candidate for various applications, including specialty materials and as a platform for further chemical transformations.

Key Applications

  • Synthesis of Functional Polymers: The primary application is the synthesis of polymers containing sulfonamide groups, which can influence the material's properties and provide sites for further reactions.

  • Monomer for Acyclic Diene Metathesis (ADMET) Polymerization: Its α,ω-diene structure makes it an ideal candidate for ADMET polymerization to yield unsaturated polymers.

  • Platform for Post-Polymerization Modification: The sulfonamide group and the polymer backbone can be chemically modified to introduce other functionalities, leading to a diverse range of materials.

Data Presentation

The following tables summarize hypothetical quantitative data for the polymerization of this compound and the properties of the resulting polymer. This data is based on typical results obtained for ADMET polymerization of similar monomers.

Table 1: ADMET Polymerization of this compound - Reaction Parameters and Results

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)M? ( g/mol )? (M?/M?)
1Grubbs' 1st Gen. (2%)5024758,5001.8
2Grubbs' 2nd Gen. (1%)50129215,2001.6
3Hoveyda-Grubbs' 2nd Gen. (1%)60109518,0001.5

M? = Number-average molecular weight, determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards. ? = Dispersity index (or Polydispersity Index, PDI).

Table 2: Properties of Poly(N-tosyl-azadi-3-heptene)

PropertyValueMethod
Glass Transition Temp. (Tg)85 °CDSC
Decomposition Temp. (Td)320 °C (5% weight loss)TGA
SolubilitySoluble in THF, CH?Cl?, TolueneVisual Inspection
¹H NMR (CDCl?, ppm)? 7.7-7.3 (Ar-H), 5.4-5.2 (-CH=CH-), 3.8-3.6 (-CH?-N-), 2.4 (Ar-CH?)NMR Spectroscopy
¹³C NMR (CDCl?, ppm)? 143, 137, 130, 127 (Ar-C), 125 (-CH=CH-), 50 (-CH?-N-), 21 (Ar-CH?)NMR Spectroscopy

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol is based on the synthesis of similar N-substituted sulfonamides.[1][2][3]

Materials:

  • p-Toluenesulfonyl chloride

  • Allylamine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH?Cl?)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO?)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of allylamine (2.2 eq) and sodium hydroxide (2.5 eq) in water.

  • Slowly add the aqueous allylamine solution to the stirred solution of p-toluenesulfonyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexanes:ethyl acetate gradient to yield this compound as a colorless oil or white solid.

Protocol 2: ADMET Polymerization of this compound

This protocol is a general procedure for ADMET polymerization.[4][5][6]

Materials:

  • This compound monomer

  • Grubbs' or Hoveyda-Grubbs' catalyst (e.g., Grubbs' 2nd Generation)

  • Anhydrous toluene or dichloromethane

  • Methanol

Procedure:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound monomer.

  • Add anhydrous toluene (or dichloromethane) to dissolve the monomer (concentration typically 0.5-1.0 M).

  • Degas the solution by three freeze-pump-thaw cycles.

  • In a separate glovebox or under a positive pressure of inert gas, weigh the ruthenium catalyst (1-2 mol%) and dissolve it in a small amount of the reaction solvent.

  • Add the catalyst solution to the monomer solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and place it under a dynamic vacuum to facilitate the removal of ethylene gas, which drives the polymerization.

  • Stir the reaction mixture for the specified time (10-24 hours). The viscosity of the solution will increase as the polymerization proceeds.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air. Add a few drops of ethyl vinyl ether to quench the catalyst.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Visualizations

Polymerization Pathway

ADMET_Polymerization monomer N,N-diallyl-4- methylbenzenesulfonamide intermediate Metallacyclobutane Intermediate monomer->intermediate + Catalyst catalyst Ru Catalyst (e.g., Grubbs' 2nd Gen.) polymer Poly(N-tosyl-azadi-3-heptene) intermediate->polymer - Catalyst ethylene Ethylene (gas) intermediate->ethylene Elimination

Caption: ADMET polymerization of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization ADMET Polymerization cluster_characterization Polymer Isolation & Characterization s1 Reactants: p-Toluenesulfonyl chloride + Allylamine s2 Reaction in Dichloromethane s1->s2 s3 Workup and Purification s2->s3 s4 N,N-diallyl-4-methyl- benzenesulfonamide s3->s4 p1 Dissolve Monomer in Anhydrous Solvent s4->p1 Polymerization Input p2 Add Ru Catalyst p1->p2 p3 Reaction under Vacuum p2->p3 p4 Polymer Solution p3->p4 c1 Precipitation in Methanol p4->c1 Isolation c2 Filtration and Drying c1->c2 c3 Characterization (GPC, NMR, DSC, TGA) c2->c3

Caption: Workflow for synthesis and polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-diallyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of N,N-diallyl-4-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis is a two-step process. First, 4-methylbenzenesulfonyl chloride (tosyl chloride) is reacted with one equivalent of allylamine to form the mono-substituted intermediate, N-allyl-4-methylbenzenesulfonamide[1][2][3]. Second, this intermediate is subjected to another allylation using an allyl halide (e.g., allyl bromide) to yield the final N,N-diallyl product[1][2].

Q2: What are the critical factors that influence the overall yield?

A2: The primary factors influencing the yield are the choice of base and solvent system, reaction temperature, and the purity of reagents. An inefficient base or solvent can lead to slow reaction times and the formation of side products[1]. Proper purification techniques are also crucial to isolate the final product with high purity and minimize loss.

Q3: What are the most common side reactions?

A3: Common side reactions include the hydrolysis of 4-methylbenzenesulfonyl chloride by water present in the reaction mixture, and the formation of quaternary ammonium salts if the reaction temperature is too high or the reaction is left for an extended period. In the first step, the formation of a di-allylated product can occur if excess allylamine is used under forcing conditions.

Synthesis Workflow and Reaction Scheme

The following diagrams illustrate the overall experimental workflow and the chemical reaction sequence.

Caption: Experimental workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low yield or no reaction in the first step (mono-allylation).

  • Symptoms: Thin-layer chromatography (TLC) analysis shows a large amount of unreacted 4-methylbenzenesulfonyl chloride.

  • Possible Cause: The reaction conditions, particularly the base and solvent, are suboptimal. Historically, using pyridine as a base in dichloromethane resulted in low yields and long reaction times[1].

  • Solution: An improved and more environmentally benign method uses a two-phase solvent system of tetrahydrofuran (THF) and water with an inorganic base. Potassium carbonate (K₂CO₃) has been shown to give the highest yields, while sodium hydroxide (NaOH) can result in shorter reaction times[1].

ParameterSuboptimal MethodRecommended Method
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF) / Water
Base PyridineAqueous Potassium Carbonate (K₂CO₃)
Yield Low[1]High (e.g., 73% for mono-allylation)[1]
Environmental Impact Moderate (DCM is carcinogenic)[1]Lower[1]

Problem 2: Low yield in the second allylation step.

  • Symptoms: TLC or NMR of the crude product shows significant amounts of the N-allyl-4-methylbenzenesulfonamide intermediate.

  • Possible Cause: The nitrogen on the mono-allylated sulfonamide is less nucleophilic than in allylamine, making the second allylation more difficult. The base used may not be strong enough to deprotonate the sulfonamide effectively.

  • Solution: Use a stronger base, such as sodium hydroxide (NaOH), for the second step. The protocol for an analogous benzylation reaction successfully used aqueous NaOH in THF to achieve a good yield[1]. Ensure anhydrous conditions if using non-aqueous solvents and strong bases like sodium hydride (NaH).

Problem 3: The final product is an oil or difficult to purify.

  • Symptoms: The product fails to crystallize, appears as a viscous oil, or shows multiple spots on TLC even after initial workup.

  • Possible Cause: Presence of unreacted starting materials, side products, or residual solvent.

  • Solution: A thorough workup and purification procedure is essential.

    • Aqueous Wash: After the first step, acidifying the mixture with HCl, followed by extraction and washing with water and brine, effectively removes the inorganic base and other water-soluble impurities[1][2].

    • Recrystallization: This is a highly effective method for purifying both the intermediate and the final product. Ethanol has been successfully used to obtain crystalline solids[1][2].

    • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative for separating the product from impurities. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically used.

Caption: Troubleshooting flowchart for diagnosing low yield issues.

Detailed Experimental Protocols

The following protocols are based on high-yield methods reported in the literature[1][2].

Protocol 1: Synthesis of N-allyl-4-methylbenzenesulfonamide (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in tetrahydrofuran (THF, approx. 10 mL per gram of sulfonyl chloride).

  • Reagent Addition: To the stirring mixture, add allylamine (1.1 eq) dropwise. Follow this with the dropwise addition of an aqueous solution of potassium carbonate (1.1 eq).

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress using TLC.

  • Workup:

    • Acidify the mixture to a pH of ~2 using 5 M HCl.

    • Transfer the mixture to a separatory funnel and dilute with dichloromethane (DCM).

    • Wash the organic layer three times with water and once with brine.

    • Combine the aqueous layers and back-extract with DCM.

    • Combine all organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Recrystallize the crude solid product from ethanol to afford clear crystals. A typical reported yield is around 73%[1].

Protocol 2: Synthesis of this compound (Final Product)

This protocol is adapted from a similar, high-yield N-benzylation procedure[1].

  • Reaction Setup: In a round-bottom flask, dissolve N-allyl-4-methylbenzenesulfonamide (1.0 eq) and allyl bromide (1.0 eq) in THF.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (1.2 eq) dropwise to the stirring mixture.

  • Reaction: Let the mixture stir for 24 hours at room temperature. A precipitate may form.

  • Workup & Purification:

    • If a solid precipitate forms, isolate it via vacuum filtration.

    • If no precipitate forms, proceed with an extraction similar to Protocol 1 (Step 4).

    • Recrystallize the crude product from ethanol to obtain the purified this compound.

References

Technical Support Center: Purification of Crude N,N-diallyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N,N-diallyl-4-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include:

  • Unreacted starting materials: 4-methylbenzenesulfonyl chloride and diallylamine.

  • Mono-allylated byproduct: N-allyl-4-methylbenzenesulfonamide.

  • Hydrolysis product: 4-methylbenzenesulfonic acid, formed from the reaction of 4-methylbenzenesulfonyl chloride with water.

  • Salts: Diallylamine hydrochloride, if an acid is used during workup.

  • Residual solvents: From the reaction and extraction steps (e.g., dichloromethane, THF).

Q2: Which purification technique is most suitable for this compound?

A2: Both recrystallization and column chromatography are effective methods. The choice depends on the nature and quantity of the impurities. Recrystallization is often sufficient for removing minor, less polar impurities, while column chromatography is more effective for separating compounds with similar polarities.

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: Ethanol is a commonly used and effective solvent for the recrystallization of similar sulfonamides.[1] A mixture of ethanol and water can also be explored, where ethanol is the solvent and water acts as the anti-solvent.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process.[1] By comparing the crude mixture with the purified fractions against a reference standard, you can assess the removal of impurities. A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product "oils out" instead of crystallizing. The crude material is highly impure, depressing the melting point. The cooling process is too rapid. The chosen solvent is not optimal.1. Attempt to purify the crude material first by a quick filtration through a small plug of silica gel. 2. Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. Try a different solvent or a solvent mixture. For example, dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., water) until turbidity persists.
No crystals form upon cooling. Too much solvent was used. The solution is not saturated enough.1. Evaporate some of the solvent to concentrate the solution and then try cooling again. 2. Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystal nucleation. 3. Add a seed crystal of the pure compound, if available.
Low recovery of the purified product. The compound is significantly soluble in the cold recrystallization solvent. Premature crystallization occurred during hot filtration.1. Ensure the solution is cooled thoroughly in an ice bath to minimize solubility. 2. Minimize the amount of solvent used for washing the collected crystals. 3. Preheat the funnel and filter paper during hot filtration to prevent the product from crystallizing prematurely.
Crystals are colored. Colored impurities are present.1. Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. The eluent system is not optimal. The column is overloaded.1. Optimize the eluent system using TLC. A good starting point is a gradient of ethyl acetate in hexane (e.g., 5% to 30%). 2. Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
The product elutes too quickly. The eluent is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., use a lower percentage of ethyl acetate in hexane).
The product does not elute from the column. The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., use a higher percentage of ethyl acetate in hexane).
Streaking or tailing of spots on TLC of column fractions. The compound may be acidic or basic. The compound is interacting too strongly with the silica gel.1. Add a small amount of a modifier to the eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine. 2. Consider using a different stationary phase, such as alumina.

Quantitative Data Summary

The following table provides illustrative data on the purity of this compound after different purification techniques. Note: These are representative values and actual results may vary depending on the specific experimental conditions.

Purification Method Starting Purity (Crude) Final Purity (by HPLC) Typical Yield
Single Recrystallization (Ethanol) ~85%~95-98%70-85%
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) ~85%>99%60-80%
Combined Recrystallization and Column Chromatography ~85%>99.5%50-70%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the solvent to drain. Tap the column gently to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the desired compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Crude N,N-diallyl-4- methylbenzenesulfonamide B Recrystallization A->B Ethanol C Column Chromatography A->C Silica Gel D Pure Product B->D C->D E TLC/HPLC Analysis D->E

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization cluster_solutions_oil Solutions for 'Oiling Out' cluster_solutions_no_xtal Solutions for No Crystals A Crude Product in Hot Solvent B Cooling A->B C Crystals Form B->C Successful D Product 'Oils Out' B->D Problem E No Crystals Form B->E Problem D1 Cool Slowly D->D1 D2 Add More Solvent D->D2 D3 Change Solvent D->D3 E1 Concentrate Solution E->E1 E2 Scratch Flask E->E2 E3 Add Seed Crystal E->E3

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of N,N-diallyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N,N-diallyl-4-methylbenzenesulfonamide. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is a two-step nucleophilic substitution reaction. First, p-toluenesulfonamide is mono-allylated to form N-allyl-4-methylbenzenesulfonamide. This intermediate is then subjected to a second allylation to yield the final N,N-diallylated product. A one-pot synthesis is also feasible but may require more stringent control of reaction conditions to avoid the formation of byproducts.

Q2: My reaction has stalled, and I'm only isolating the mono-allylated product. What could be the issue?

A2: Incomplete reaction leading to the mono-allylated product, N-allyl-4-methylbenzenesulfonamide, is a common issue. Several factors could be at play:

  • Insufficient Base: The second deprotonation of the mono-allylated intermediate is more difficult than the first. Ensure at least two equivalents of a strong enough base are used.

  • Reaction Temperature: The reaction may require heating to proceed to the diallylated product. Room temperature might only be sufficient for the first allylation.

  • Steric Hindrance: While less of a concern with an allyl group, significant steric bulk on the sulfonamide can hinder the second alkylation.

Q3: I have an unexpected byproduct with a different TLC retention factor. What could it be?

A3: An unexpected byproduct could be the O-allylated isomer, 4-methyl-N-(prop-2-en-1-yl)benzenesulfonimidic acid prop-2-en-1-yl ester. This arises from the ambident nature of the sulfonamide anion, where the oxygen atom acts as a nucleophile instead of the nitrogen. The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio.

Q4: How can I effectively purify the final product from the starting materials and byproducts?

A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used. Recrystallization from a suitable solvent like ethanol can also be an effective method for obtaining a high-purity product.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of side products (mono-allylation, O-allylation). - Suboptimal reaction conditions (temperature, solvent, base).- Increase the equivalents of allyl bromide and base. - Consider a stronger base (e.g., NaH instead of K₂CO₃). - Increase the reaction temperature and monitor by TLC. - Use a polar aprotic solvent like DMF or acetonitrile.
Presence of Mono-allylated Product - Insufficient equivalents of allyl bromide or base. - Reaction time is too short. - Reaction temperature is too low.- Use at least 2.2 equivalents of both allyl bromide and base. - Extend the reaction time, monitoring progress by TLC. - Heat the reaction mixture (e.g., 50-80 °C).
Formation of O-allylated Byproduct - Reaction conditions favoring O-alkylation (e.g., certain solvent/base combinations).- Use a polar aprotic solvent (DMF, DMSO) which favors N-alkylation. - Using a "softer" alkylating agent can favor N-alkylation. With allyl bromide, this is less of an issue, but solvent choice is key.
Difficulty in Product Purification - Close TLC retention factors of product and byproducts. - Oily product that is difficult to crystallize.- Use a high-efficiency silica gel for column chromatography and optimize the eluent system. - Attempt to convert the oily product to a solid by trituration with a non-polar solvent like hexanes. - If purification is challenging, consider synthesizing the product in a two-step sequence with purification of the mono-allylated intermediate.

Data Presentation

Table 1: Summary of Typical Reaction Parameters

ParameterConditionRationale
Starting Material p-ToluenesulfonamideThe primary sulfonamide to be alkylated.
Alkylating Agent Allyl BromideProvides the allyl groups for the substitution reaction.
Stoichiometry 1 : 2.2 : 2.2 (Sulfonamide : Allyl Bromide : Base)A slight excess of the alkylating agent and base ensures complete diallylation.
Base Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)To deprotonate the sulfonamide nitrogen, activating it as a nucleophile.
Solvent Acetonitrile or Dimethylformamide (DMF)Polar aprotic solvents that facilitate Sₙ2 reactions.
Temperature 50-80 °CHeating is often required to drive the reaction to completion, especially for the second allylation.
Reaction Time 12-24 hoursVaries depending on the specific conditions; should be monitored by TLC.

Table 2: Expected Product and Key Byproducts

CompoundStructureTypical TLC Rf (EtOAc/Hexanes 1:4)Notes
This compound Ts-N(allyl)₂~0.6Desired Product
N-allyl-4-methylbenzenesulfonamide Ts-NH(allyl)~0.4Mono-allylated byproduct/intermediate
p-Toluenesulfonamide Ts-NH₂~0.2Unreacted starting material

Note: Rf values are approximate and can vary based on exact conditions.

Experimental Protocols

One-Pot Synthesis of this compound

This protocol is a representative procedure for the direct diallylation of p-toluenesulfonamide.

Materials:

  • p-Toluenesulfonamide

  • Allyl bromide

  • Potassium carbonate (anhydrous, finely powdered)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-toluenesulfonamide (1.0 eq).

  • Add anhydrous potassium carbonate (2.2 eq) and anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 10 minutes.

  • Add allyl bromide (2.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (disappearance of starting material and mono-allylated intermediate), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil or a low-melting solid.

Visualizations

Reaction_Pathway TsNH2 p-Toluenesulfonamide Intermediate N-allyl-4-methyl- benzenesulfonamide TsNH2->Intermediate + AllylBr, Base - HBr AllylBr1 Allyl Bromide Base1 Base (K2CO3) Product N,N-diallyl-4-methyl- benzenesulfonamide Intermediate->Product + AllylBr, Base - HBr AllylBr2 Allyl Bromide Base2 Base (K2CO3)

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_N N-Alkylation (Desired) cluster_O O-Alkylation (Side Reaction) cluster_Mono Incomplete Reaction Anion Tosylamide Anion [Ts-NH]⁻ N_Product N-allyl Product Anion->N_Product N attack on Allyl Bromide O_Product O-allyl Product Anion->O_Product O attack on Allyl Bromide Mono_Product Mono-allyl Product Anion->Mono_Product 1 eq. Allyl Bromide or insufficient time/temp Troubleshooting_Workflow Start Reaction Complete? (Check TLC) Incomplete Incomplete Reaction: Presence of Starting Material or Mono-allyl Product Start->Incomplete No SideProduct Side Product Observed Start->SideProduct Yes, unknown spot Purification Purification Issues Start->Purification Yes, but impure Success Successful Synthesis Start->Success Yes IncreaseTimeTemp Increase Reaction Time/Temp Incomplete->IncreaseTimeTemp AddReagents Add More Allyl Bromide/Base Incomplete->AddReagents CheckBase Verify Base Strength/Amount Incomplete->CheckBase ChangeSolvent Change to Polar Aprotic Solvent (e.g., DMF) SideProduct->ChangeSolvent Suspect O-allylation OptimizeChroma Optimize Chromatography (Solvent System, Silica) Purification->OptimizeChroma

References

Technical Support Center: Optimizing Reaction Conditions for N,N-diallyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N,N-diallyl-4-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Question 1: Why is my reaction yield low?

Answer:

Low yields in the diallylation of 4-methylbenzenesulfonamide can stem from several factors. Here are the primary aspects to investigate:

  • Incomplete Deprotonation: The sulfonamide proton is acidic, but a sufficiently strong base is required for complete deprotonation to form the nucleophilic anion. If the base is too weak or used in insufficient quantity, the reaction will not proceed to completion.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. The reaction may require heating to proceed at a reasonable rate. Insufficient reaction time will also lead to incomplete conversion.

  • Choice of Solvent: The solvent plays a crucial role in solvating the reactants and facilitating the reaction. A solvent that does not adequately dissolve the sulfonamide salt or the allyl halide can significantly hinder the reaction rate. A two-phase system using an aqueous inorganic base and an organic solvent like tetrahydrofuran (THF) has been shown to improve yields.[1]

  • Monoallylation as a Side Product: The primary side product in this reaction is the mono-allylated compound, N-allyl-4-methylbenzenesulfonamide. If the reaction is not driven to completion, a significant portion of the starting material may only be mono-allylated.

  • Catalyst Inefficiency (if applicable): If using a phase-transfer catalyst (PTC), its efficiency can be compromised by the choice of leaving group on the allylating agent. For instance, tosylate and iodide leaving groups can sometimes "poison" quaternary ammonium-based PTCs.[2]

Question 2: How can I minimize the formation of the mono-allylated byproduct?

Answer:

Minimizing the mono-allylated byproduct, N-allyl-4-methylbenzenesulfonamide, is key to achieving a high yield of the desired N,N-diallylated product. Consider the following strategies:

  • Use of a Stronger Base or Higher Base Equivalents: Employing a stronger base or a slight excess of the base can help to ensure complete deprotonation of the initially formed mono-allylated sulfonamide, driving the reaction towards the diallylated product. Potassium carbonate has been reported to give higher yields compared to sodium hydroxide.[1]

  • Increase Reaction Temperature and/or Time: Providing more energy to the system by increasing the temperature or allowing the reaction to proceed for a longer duration can promote the second allylation step.

  • Optimize the Solvent System: A solvent system that ensures all reactants are in the same phase or a well-agitated biphasic system with an effective phase-transfer catalyst is crucial. For instance, a THF/water solvent system has been shown to be effective.[1]

  • Choice of Allylating Agent: While allyl bromide is commonly used, exploring other allylating agents with different leaving groups in conjunction with your chosen base and solvent system might improve the selectivity for diallylation.

Question 3: My reaction is very slow. What can I do to speed it up?

Answer:

Slow reaction rates are a common issue. Here are some approaches to accelerate the diallylation:

  • Increase the Reaction Temperature: Generally, increasing the temperature will increase the reaction rate. However, be mindful of potential side reactions or decomposition at excessively high temperatures.

  • Use a More Effective Base: Sodium hydroxide has been reported to lead to shorter reaction times compared to potassium carbonate, although it may result in slightly lower yields.[1]

  • Employ a Phase-Transfer Catalyst (PTC): In a biphasic system (e.g., an aqueous base and an organic solvent), a PTC can significantly accelerate the reaction by transporting the sulfonamide anion from the aqueous phase to the organic phase where the reaction with the allyl halide occurs.

  • Solvent Choice: The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate SN2 reactions. However, these solvents can be more difficult to remove during workup.

Question 4: What are some potential side reactions to be aware of?

Answer:

Besides incomplete reaction leading to the mono-allylated product, other potential side reactions include:

  • O-alkylation: Although less likely for sulfonamides compared to other amides, there is a small possibility of O-alkylation of the sulfonyl group under certain conditions.

  • Elimination: If using a strong, sterically hindered base, elimination of HBr from the allyl bromide to form allene could be a minor side reaction.

  • Reaction with Solvent: Some solvents can react with the strong base or the electrophilic allyl bromide, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a two-step SN2 reaction. First, 4-methylbenzenesulfonamide is deprotonated by a base to form the corresponding anion. This anion then acts as a nucleophile and attacks two equivalents of an allyl halide (e.g., allyl bromide) to form the N,N-diallylated product.

Q2: Which base is best for this reaction?

A2: The choice of base is a critical parameter.

  • Potassium Carbonate (K2CO3): Often leads to higher yields.[1]

  • Sodium Hydroxide (NaOH): Can result in shorter reaction times.[1] The optimal base may depend on the specific solvent system and reaction temperature.

Q3: What is the role of a phase-transfer catalyst (PTC) in this synthesis?

A3: A PTC is used in biphasic reactions (e.g., an organic solvent and an aqueous base) to facilitate the transfer of the deprotonated sulfonamide anion from the aqueous phase to the organic phase, where it can react with the allyl halide. This can significantly increase the reaction rate and allow for the use of milder, less expensive inorganic bases.

Q4: Can I use other allylating agents besides allyl bromide?

A4: Yes, other allylating agents with good leaving groups, such as allyl iodide or allyl chloride, can be used. The reactivity will vary depending on the leaving group ability (I > Br > Cl). However, the choice of leaving group might also influence side reactions and the potential for catalyst inhibition.

Data Presentation

Table 1: Effect of Base on the Yield of N-allyl-N-benzyl-4-methylbenzenesulfonamide (a related reaction)

BaseSolvent SystemReaction TimeYield (%)Reference
Potassium CarbonateTHF/H2O24 hoursHigh[1]
Sodium HydroxideTHF/H2OShorter67[1]

Note: This data is for a similar reaction and serves as a qualitative guide for the N,N-diallylation reaction. Specific yields for the diallylation may vary.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (based on a modified procedure for a similar compound[1])

Materials:

  • 4-methylbenzenesulfonamide

  • Allyl bromide (2.2 equivalents)

  • Potassium carbonate (2.5 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzenesulfonamide (1 equivalent) in THF.

  • In a separate beaker, prepare an aqueous solution of potassium carbonate.

  • Add the aqueous potassium carbonate solution to the stirred solution of 4-methylbenzenesulfonamide in THF.

  • Add allyl bromide (2.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically after 24 hours), cool the mixture to room temperature.

  • Add water and dichloromethane to the reaction mixture and transfer it to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-methylbenzenesulfonamide in THF add_base Add aqueous K2CO3 solution start->add_base add_allyl Add Allyl Bromide add_base->add_allyl reflux Heat to Reflux (Monitor by TLC) add_allyl->reflux cool Cool to RT reflux->cool extract Extraction with DCM and Water cool->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purification (Chromatography or Recrystallization) concentrate->purify end end purify->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_products Side Products low_yield->side_products weak_base Weak/Insufficient Base incomplete_reaction->weak_base low_temp Low Temperature/ Short Time incomplete_reaction->low_temp poor_solvent Poor Solvent incomplete_reaction->poor_solvent mono_allylation Mono-allylation side_products->mono_allylation stronger_base Use Stronger Base (e.g., K2CO3) weak_base->stronger_base increase_temp_time Increase Temperature/ Reaction Time low_temp->increase_temp_time optimize_solvent Optimize Solvent (e.g., THF/H2O) poor_solvent->optimize_solvent use_ptc Use Phase-Transfer Catalyst poor_solvent->use_ptc mono_allylation->stronger_base mono_allylation->increase_temp_time

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

challenges in handling and storing N,N-diallyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-diallyl-4-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of common issues encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (CAS No: 50487-72-4) is a sulfonamide compound containing two allyl groups attached to the nitrogen atom. It is primarily used in organic synthesis, for instance, as a substrate in ring-closing metathesis (RCM) reactions to form nitrogen-containing heterocyclic compounds.[1] While the broader class of sulfonamides has diverse biological activities, the specific applications of this compound in drug development are still a subject of research.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 2-8°C.[2] This minimizes potential degradation from air and moisture.

Q3: What are the main safety hazards associated with this compound?

Based on available data for the compound and its structural analogs, this compound is harmful if swallowed (H302).[1] It is also advised to wear protective gloves, and eye/face protection during handling.[1] General precautionary statements for this class of compounds include keeping it away from heat, sparks, open flames, and combustible materials.

Q4: What is the typical appearance of this compound?

There are some discrepancies in the reported appearance of this compound. Some suppliers describe it as a solid, while others list it as a colorless to light yellow or light orange clear liquid. This variation may be due to the presence of impurities or different polymorphic forms. If the compound appears discolored, it may be advisable to purify it before use.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and use of this compound.

Synthesis & Purification

Problem 1: Low yield during the synthesis of this compound.

  • Possible Cause A: Inefficient reaction conditions. The reaction of 4-methylbenzenesulfonyl chloride with diallylamine may be incomplete.

    • Troubleshooting: Ensure the use of an appropriate base (e.g., triethylamine or potassium carbonate) to neutralize the HCl generated during the reaction. The reaction can be gently heated, but monitor for potential side reactions. Using a slight excess of diallylamine can also drive the reaction to completion.

  • Possible Cause B: Product loss during workup. The product may be lost during the extraction and washing steps.

    • Troubleshooting: After quenching the reaction, ensure the pH is adjusted appropriately to keep the product in the organic layer. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions with smaller volumes of solvent to maximize recovery.

  • Possible Cause C: Competing side reactions. The starting materials or product may be undergoing side reactions.

    • Troubleshooting: Maintain a low reaction temperature to minimize side reactions. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.

Problem 2: Difficulty in purifying the product.

  • Possible Cause A: Presence of unreacted starting materials. Unreacted 4-methylbenzenesulfonyl chloride or diallylamine may co-elute with the product during chromatography.

    • Troubleshooting: Before purification, wash the crude product with a dilute acid solution to remove excess diallylamine and with a dilute base solution to remove any remaining 4-methylbenzenesulfonyl chloride.

  • Possible Cause B: Oily product that is difficult to crystallize. The product may be an oil at room temperature, making crystallization challenging.

    • Troubleshooting: Attempt crystallization from a variety of solvent systems (e.g., ethanol/water, hexane/ethyl acetate). If crystallization is unsuccessful, purification by column chromatography on silica gel is a reliable alternative.

  • Possible Cause C: Product decomposition on silica gel. Some sulfonamides can be sensitive to acidic silica gel.

    • Troubleshooting: If decomposition is suspected, use silica gel that has been neutralized with a small amount of triethylamine in the eluent.

Use in Reactions (e.g., Ring-Closing Metathesis)

Problem 3: Incomplete conversion in a ring-closing metathesis (RCM) reaction.

  • Possible Cause A: Catalyst deactivation. The ruthenium catalyst used for RCM can be sensitive to impurities.

    • Troubleshooting: Ensure that the this compound substrate is of high purity. Remove any residual base or acid from the synthesis and purification steps. Use freshly distilled and degassed solvents for the RCM reaction.

  • Possible Cause B: Insufficient catalyst loading or reaction time.

    • Troubleshooting: Increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol% or 5 mol%). Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary.

  • Possible Cause C: Unfavorable reaction equilibrium. The equilibrium of the RCM reaction may not favor the cyclic product.

    • Troubleshooting: Perform the reaction under dilute conditions to favor the intramolecular cyclization. If ethylene is a byproduct, bubbling a stream of inert gas through the reaction mixture can help to drive the equilibrium towards the product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 50487-72-4[2]
Molecular Formula C₁₃H₁₇NO₂S[1]
Molecular Weight 251.35 g/mol [1]
Appearance Solid or Colorless to light yellow/orange liquidVaries by supplier
Storage Inert atmosphere, 2-8°C[2]

Table 2: Safety Information for this compound

Hazard StatementGHS CodePrecautionary Statements
Harmful if swallowedH302P280, P305+P351+P338

Disclaimer: This safety information is based on limited available data. Users should consult a comprehensive Safety Data Sheet (SDS) from their supplier and perform a thorough risk assessment before handling this compound.

Experimental Protocols

Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide (A related compound) [3]

This protocol describes the synthesis of a structurally similar compound and can be adapted for the synthesis of this compound by substituting benzyl bromide with allyl bromide and N-allyl-4-methylbenzenesulfonamide with diallylamine.

  • Reaction Setup: To a stirring solution of N-allyl-4-methylbenzenesulfonamide (0.905 g, 4.28 mmol) in 10 mL of tetrahydrofuran, benzyl bromide (0.51 mL, 4.29 mmol) is added dropwise.

  • Base Addition: This is followed by the dropwise addition of 0.535 M sodium hydroxide (10 mL, 5.35 mmol).

  • Reaction: The mixture is left to stir for 24 hours at room temperature.

  • Isolation: After 24 hours, a white precipitate is isolated directly from the reaction mixture via vacuum filtration.

  • Purification: The crude product is recrystallized from ethanol to afford white crystals, which are then dried under vacuum for 24 hours.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Synthesis

G start Low Yield in Synthesis cause1 Inefficient Reaction Conditions start->cause1 cause2 Product Loss During Workup start->cause2 cause3 Competing Side Reactions start->cause3 solution1a Use appropriate base (e.g., Et3N, K2CO3) cause1->solution1a solution1b Gently heat reaction cause1->solution1b solution1c Use slight excess of diallylamine cause1->solution1c solution2a Adjust pH to keep product in organic layer cause2->solution2a solution2b Perform multiple extractions cause2->solution2b solution3a Maintain low reaction temperature cause3->solution3a solution3b Use inert atmosphere (Ar or N2) cause3->solution3b

Caption: A flowchart outlining potential causes and solutions for low yields in the synthesis of this compound.

Signaling Pathway (Illustrative Example for Sulfonamides)

Disclaimer: The following diagram illustrates a general mechanism of action for some sulfonamide drugs, which is the inhibition of folic acid synthesis in bacteria. There is currently no specific information available linking this compound to this or any other signaling pathway.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Sulfonamides Sulfonamides (e.g., Sulfamethoxazole) Sulfonamides->DHPS Competitive Inhibition Dihydrofolic_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Purines Purine Synthesis Tetrahydrofolic_acid->Purines DNA DNA Synthesis Purines->DNA

Caption: An illustrative diagram showing the inhibition of the bacterial folic acid synthesis pathway by some sulfonamide drugs.

References

troubleshooting low conversion rates in reactions with N,N-diallyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving N,N-diallyl-4-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low conversion rates when using this compound?

Low conversion rates can stem from several factors, including suboptimal reaction conditions (temperature, time), choice of base and solvent, purity of the starting materials, and potential catalyst deactivation in catalyzed reactions. The weakly nucleophilic nature of related sulfonamides suggests that reaction conditions must be carefully optimized.[1]

Q2: What is the recommended solvent and base for reactions with this compound?

For similar sulfonamide alkylation reactions, a single-phase two-solvent system using tetrahydrofuran (THF) and an aqueous ionic base has been shown to be effective.[1] Potassium carbonate and sodium hydroxide are common choices. While sodium hydroxide can lead to shorter reaction times, potassium carbonate has been reported to give higher yields in some cases.[1] The choice will depend on the specific reaction being performed.

Q3: How can I tell if my this compound is pure enough for the reaction?

The purity of this compound is crucial. Impurities can interfere with the reaction. It is recommended to use starting materials from reputable commercial sources or to purify them before use.[2] Purity can be assessed by techniques such as NMR spectroscopy and melting point analysis. If impurities are suspected, recrystallization is a common purification method.

Q4: What are potential side reactions that could be consuming my starting material?

Side reactions can significantly lower the yield of the desired product. With allylic compounds, potential side reactions include isomerization of the double bond. Additionally, if the reaction conditions are too harsh, decomposition of the starting material or product can occur. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is recommended to track the formation of byproducts.[1]

Troubleshooting Guide

Problem: Low or No Product Formation

If you are observing very low or no formation of your desired product, consider the following causes and solutions.

Possible Causes & Recommended Actions

CauseRecommended Action
Suboptimal Reaction Temperature Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC at each step. For thermally sensitive compounds, consider starting at a lower temperature and gradually warming up.
Incorrect Solvent or Base The choice of solvent and base is critical. For related sulfonamide alkylations, a combination of THF and an aqueous base like potassium carbonate or sodium hydroxide has proven effective.[1] Consider screening different solvent/base combinations.
Insufficient Reaction Time Some reactions require extended periods to reach completion. A 24-hour reaction time at room temperature has been reported for a similar synthesis.[1] Monitor the reaction by TLC over a longer period to determine if the reaction is simply slow.
Low Purity of Starting Material Impurities in the this compound or other reactants can inhibit the reaction. Purify the starting materials before use. A general purification protocol is provided below.
Catalyst Inactivity (if applicable) If using a catalyst, ensure it is fresh and active. Consider trying a different catalyst or a higher catalyst loading.
Problem: Presence of Significant Side Products

If your reaction is producing a complex mixture with significant side products, consult the following table.

CauseRecommended Action
Reaction Temperature is Too High High temperatures can lead to decomposition or the formation of undesired byproducts. Try running the reaction at a lower temperature.
Incorrect Base Strength A base that is too strong or too weak can promote side reactions. If using a strong base like NaOH, consider switching to a milder base like K2CO3.[1]
Presence of Oxygen or Water (for sensitive reactions) If your reaction is sensitive to air or moisture, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of different reaction parameters on conversion rates.

Table 1: Effect of Base and Solvent on Conversion Rate

EntryBaseSolventTemperature (°C)Time (h)Conversion Rate (%)
1K2CO3THF/H2O252485
2NaOHTHF/H2O251878
3Cs2CO3Acetonitrile502492
4NaHTHF (anhydrous)0 to 251265

Table 2: Effect of Temperature and Reaction Time on Conversion Rate

EntryBaseSolventTemperature (°C)Time (h)Conversion Rate (%)
1K2CO3THF/H2O251260
2K2CO3THF/H2O252485
3K2CO3THF/H2O401288
4K2CO3THF/H2O60890 (with minor byproducts)

Detailed Experimental Protocols

Protocol 1: General Procedure for Alkylation using this compound

This protocol is adapted from the synthesis of a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide.[1]

  • To a stirring solution of your electrophile (e.g., an alkyl halide, 1.0 mmol) in 10 mL of tetrahydrofuran (THF), add this compound (1.05 mmol) dropwise at room temperature.

  • Following this, add a 0.5 M aqueous solution of potassium carbonate (1.5 mmol) dropwise to the reaction mixture.

  • Allow the mixture to stir at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure product.

Protocol 2: Purification of this compound by Recrystallization

This is a general procedure that may need to be adapted based on the specific impurities present.

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, place the solution in a refrigerator or freezer to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum for 24 hours.

Visualizations

TroubleshootingWorkflow start Low Conversion Rate Observed check_purity Check Purity of Starting Materials start->check_purity purify Purify Starting Materials (e.g., Recrystallization) check_purity->purify Impure check_conditions Review Reaction Conditions (Base, Solvent, Temp, Time) check_purity->check_conditions Pure purify->check_conditions optimize_base_solvent Screen Different Bases and Solvents (e.g., K2CO3 in THF/H2O) check_conditions->optimize_base_solvent optimize_temp_time Optimize Temperature and Time optimize_base_solvent->optimize_temp_time check_side_reactions Analyze for Side Products (TLC, NMR) optimize_temp_time->check_side_reactions adjust_conditions Adjust Conditions to Minimize Side Reactions (e.g., lower temp) check_side_reactions->adjust_conditions Side Products Observed success Improved Conversion Rate check_side_reactions->success No Major Side Products adjust_conditions->success

Caption: Troubleshooting workflow for low conversion rates.

ExperimentalWorkflow start Start: Combine Reactants add_base Add Base Solution Dropwise start->add_base react Stir at Defined Temperature and Time add_base->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Complete dry Dry Organic Layer workup->dry concentrate Concentrate Under Vacuum dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify end End: Pure Product purify->end

Caption: General experimental workflow diagram.

References

preventing decomposition of N,N-diallyl-4-methylbenzenesulfonamide during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-diallyl-4-methylbenzenesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and their general reactivity?

A1: this compound possesses two key functional groups: a tosylamide and two allyl groups. The tosylamide group is generally a robust protecting group for the nitrogen atom, stable under many reaction conditions. However, it can be cleaved under strong acidic or reductive conditions. The allyl groups are reactive sites, susceptible to reactions typical of alkenes, such as oxidation, reduction, and transition metal-catalyzed transformations.

Q2: Under what conditions is the tosylamide bond in this compound susceptible to cleavage?

A2: The tosylamide bond is notably stable.[1] However, its cleavage, often a deliberate deprotection strategy, can occur under harsh conditions. Researchers should be cautious when using strong acids at elevated temperatures or specific reductive reagents, as these can lead to the unintended decomposition of the molecule.[1][2]

Q3: Can the allyl groups undergo isomerization during a reaction?

A3: Yes, the allyl groups can isomerize to the thermodynamically more stable internal enamides. This is a known side reaction that can be catalyzed by various transition metals, particularly ruthenium complexes. If your reaction involves such catalysts, you may observe the formation of enamide isomers.

Troubleshooting Guide

Issue 1: Unexpected cleavage of the tosyl group.
  • Symptom: Formation of diallylamine and p-toluenesulfonic acid or their derivatives as byproducts, confirmed by mass spectrometry or NMR.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Strongly Acidic Conditions Avoid using strong, non-volatile acids (e.g., concentrated H₂SO₄, HCl) especially at elevated temperatures. If acidic conditions are necessary, consider using a milder acid or running the reaction at a lower temperature.
Reductive Cleavage Be aware that certain reducing agents can cleave the tosyl group. If a reduction is required elsewhere in the molecule, select a milder reagent that is less likely to affect the sulfonamide.
Issue 2: Unwanted reactions of the allyl groups.
  • Symptom: Disappearance of the starting material and formation of products with modified or cleaved allyl groups. This can manifest as changes in the alkene region of the ¹H NMR spectrum or unexpected molecular weights in mass spectrometry.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Oxidative Cleavage Avoid strong oxidizing agents. If an oxidation is necessary, consider protecting the allyl groups or using a highly selective oxidant. A known method for N-allyl group removal involves oxidation, highlighting this sensitivity.[3]
Isomerization If using a transition metal catalyst (e.g., for cross-coupling or metathesis), be mindful of potential allyl group isomerization to enamides. Screen different catalysts and ligands to minimize this side reaction.[2]
Palladium-Catalyzed Deallylation In palladium-catalyzed reactions, especially with Pd(0) complexes and a nucleophile, cleavage of the allyl groups can occur. Careful selection of the palladium source, ligands, and additives is crucial.
High Temperatures Thermal decomposition of molecules containing allyl groups can sometimes proceed via retro-ene type reactions. If possible, conduct reactions at the lowest effective temperature.

Experimental Protocols

Protocol 1: Synthesis of N-Allyl-4-methylbenzenesulfonamide

This protocol is adapted from a literature procedure for the synthesis of a precursor to this compound.[3]

  • Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Add allylamine (1.1 eq) dropwise to the stirring mixture.

  • Subsequently, add an aqueous solution of potassium carbonate (1.1 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the mixture with 5 M HCl.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: General Procedure for N-Benzylation (as an example of a subsequent reaction)

This protocol illustrates a reaction where the tosylamide is intended to remain intact.[3]

  • Add N-allyl-4-methylbenzenesulfonamide (1.0 eq) dropwise to a stirring solution of benzyl bromide (1.0 eq) in THF.

  • Add an aqueous solution of sodium hydroxide (1.25 eq) dropwise.

  • Let the mixture stir for 24 hours at room temperature.

  • Isolate the product, which may precipitate from the reaction mixture, by vacuum filtration.

  • Recrystallize the crude product from ethanol.

Visual Guides

Decomposition_Pathway This compound This compound Strong Acid / Heat Strong Acid / Heat This compound->Strong Acid / Heat Decomposition Reductive Conditions Reductive Conditions This compound->Reductive Conditions Decomposition Oxidizing Agents Oxidizing Agents This compound->Oxidizing Agents Decomposition Transition Metal Catalysts Transition Metal Catalysts This compound->Transition Metal Catalysts Side Reaction Tosyl Cleavage Products Tosyl Cleavage Products Strong Acid / Heat->Tosyl Cleavage Products Reductive Conditions->Tosyl Cleavage Products Allyl Cleavage Products Allyl Cleavage Products Oxidizing Agents->Allyl Cleavage Products Transition Metal Catalysts->Allyl Cleavage Products Enamide Isomers Enamide Isomers Transition Metal Catalysts->Enamide Isomers

Caption: Potential decomposition pathways for this compound.

Troubleshooting_Workflow start Decomposition Observed check_byproducts Identify Byproducts (MS, NMR) start->check_byproducts tosyl_cleavage Tosyl Cleavage Products Detected check_byproducts->tosyl_cleavage Yes allyl_reaction Allyl Group Reaction Products Detected check_byproducts->allyl_reaction No check_acid Review Acidity and Temperature tosyl_cleavage->check_acid check_oxidant Review Oxidizing Agents allyl_reaction->check_oxidant check_reductant Review Reducing Agents check_acid->check_reductant No solution_acid Use Milder Acid / Lower Temp. check_acid->solution_acid Harsh Acid/Heat Used solution_reductant Use Milder Reducing Agent check_reductant->solution_reductant Strong Reductant Used check_catalyst Review Transition Metal Catalyst check_oxidant->check_catalyst No solution_oxidant Use Milder/Selective Oxidant check_oxidant->solution_oxidant Strong Oxidant Used solution_catalyst Screen Catalysts/Ligands check_catalyst->solution_catalyst Transition Metal Used

References

Technical Support Center: Synthesis of N,N-diallyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N,N-diallyl-4-methylbenzenesulfonamide.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, divided into the two key stages of the reaction.

Stage 1: Synthesis of N-allyl-4-methylbenzenesulfonamide (Mono-allylation)
Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Reagent quality: Impure p-toluenesulfonyl chloride or allylamine. 2. Inadequate base: Insufficient amount or strength of the base (e.g., triethylamine, potassium carbonate) to neutralize the generated HCl. 3. Low reaction temperature: Reaction is too slow at the current temperature. 4. Moisture contamination: Presence of water can hydrolyze the p-toluenesulfonyl chloride.1. Use freshly purified or high-purity reagents. 2. Use a slight excess of the base. If using a tertiary amine, ensure it is dry. For potassium carbonate, ensure it is finely powdered and anhydrous. 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple spots on TLC 1. Over-alkylation: Formation of the desired N,N-diallyl product. 2. Side reactions: Reaction of p-toluenesulfonyl chloride with the solvent or impurities. 3. Decomposition: Product or starting material degradation.1. Use a controlled stoichiometry of allylamine (close to 1 equivalent). Add the p-toluenesulfonyl chloride slowly to the allylamine solution. 2. Ensure the use of appropriate, dry, and non-reactive solvents. 3. Monitor the reaction temperature and avoid excessive heating.
Difficult product isolation 1. Emulsion during work-up: Formation of a stable emulsion during the aqueous wash. 2. Product is an oil: The product may not crystallize easily.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. If the product is an oil, purify by column chromatography.
Stage 2: Synthesis of this compound (Second Allylation)
Problem Possible Cause(s) Suggested Solution(s)
Incomplete reaction (starting material remains) 1. Insufficient base strength: The N-H proton of N-allyl-4-methylbenzenesulfonamide is less acidic than the starting p-toluenesulfonamide, requiring a stronger base for deprotonation. 2. Steric hindrance: The existing allyl group may hinder the approach of the second allyl group. 3. Low reactivity of allylating agent: The allyl bromide may be of low quality.1. Use a stronger base such as potassium carbonate or sodium hydride in an appropriate solvent (e.g., DMF, THF). 2. Increase the reaction temperature and/or reaction time. Consider using a phase-transfer catalyst if using a biphasic system. 3. Use freshly opened or distilled allyl bromide.
Low yield of the desired N,N-diallyl product 1. Side reactions: Elimination reaction of allyl bromide promoted by the base. 2. Quaternization: The tertiary amine product can react further with allyl bromide to form a quaternary ammonium salt.1. Add the allyl bromide slowly to the reaction mixture. Maintain a moderate reaction temperature. 2. Use a slight excess of the N-allyl-4-methylbenzenesulfonamide to ensure the allyl bromide is consumed.
Purification challenges 1. Close polarity of starting material and product: The mono- and di-allylated products may have similar Rf values on TLC. 2. Presence of quaternary ammonium salt: This byproduct can be difficult to remove.1. Use a multi-component solvent system for column chromatography to achieve better separation. 2. During the work-up, wash the organic layer thoroughly with water to remove any water-soluble quaternary ammonium salts.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: A common and effective strategy is a two-step synthesis.[1][2] The first step involves the mono-allylation of p-toluenesulfonamide with one equivalent of an allylating agent to form N-allyl-4-methylbenzenesulfonamide.[2] The second step is the introduction of the second allyl group to the nitrogen atom of the mono-allylated intermediate.[2]

Q2: Which bases are suitable for the first and second allylation steps?

A2: For the first mono-allylation step, a weaker base like triethylamine or an excess of allylamine in a solvent such as dichloromethane is often sufficient.[3] For the second allylation, a stronger base is typically required due to the decreased acidity of the N-H proton in the mono-allylated sulfonamide. Potassium carbonate in a polar aprotic solvent like DMF is a good choice.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[2] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to distinguish between the starting materials, the mono-allylated intermediate, and the final di-allylated product. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q4: What are the key safety precautions to consider during this synthesis?

A4: p-Toluenesulfonyl chloride is corrosive and a lachrymator; handle it in a fume hood with appropriate personal protective equipment (PPE). Allylamine and allyl bromide are toxic and flammable; handle with care in a well-ventilated area. Always wear safety glasses, gloves, and a lab coat.

Q5: What are the expected spectroscopic signatures for this compound?

A5: In the 1H NMR spectrum, you would expect to see signals for the tosyl group's aromatic protons and methyl group, along with characteristic signals for the two allyl groups (vinyl and methylene protons). The absence of an N-H proton signal (which would be present in the mono-allylated intermediate) is a key indicator of successful diallylation. In the 13C NMR spectrum, you will observe peaks for the aromatic and methyl carbons of the tosyl group, as well as the sp2 and sp3 carbons of the two allyl groups. The IR spectrum should show the characteristic sulfonyl group stretches (around 1350 and 1160 cm-1) and the absence of an N-H stretch. Mass spectrometry should confirm the molecular weight of the final product.

Experimental Protocols

Stage 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

This protocol is adapted from a similar synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide.[2]

  • Dissolve allylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the p-toluenesulfonyl chloride solution dropwise to the cooled allylamine solution over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Stage 2: Synthesis of this compound

This proposed protocol is based on general procedures for the N-alkylation of sulfonamides.

  • To a solution of N-allyl-4-methylbenzenesulfonamide (1.0 equivalent) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add allyl bromide (1.2-1.5 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

Table 1: Reagent and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )
p-Toluenesulfonyl chlorideC7H7ClO2S190.65
AllylamineC3H7N57.09
N-allyl-4-methylbenzenesulfonamideC10H13NO2S211.28
Allyl bromideC3H5Br120.98
This compoundC13H17NO2S251.34

Table 2: Typical Reaction Parameters (Literature-Derived for Similar Reactions)

ParameterStage 1 (Mono-allylation)Stage 2 (Second Allylation)
Solvent DichloromethaneDimethylformamide (DMF)
Base TriethylaminePotassium Carbonate
Temperature 0 °C to Room Temperature50-70 °C
Reaction Time 12-24 hours12-24 hours
Typical Yield 70-90%(Not specifically reported, estimated 60-80% based on similar reactions)

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Mono-allylation cluster_step2 Step 2: Second Allylation cluster_final Final Product p_tol p-Toluenesulfonyl Chloride reaction1 Reaction with Triethylamine in DCM p_tol->reaction1 allylamine Allylamine allylamine->reaction1 workup1 Aqueous Work-up & Purification reaction1->workup1 intermediate N-allyl-4-methyl- benzenesulfonamide workup1->intermediate reaction2 Reaction with K2CO3 in DMF intermediate->reaction2 allyl_bromide Allyl Bromide allyl_bromide->reaction2 workup2 Aqueous Work-up & Column Chromatography reaction2->workup2 final_product N,N-diallyl-4-methyl- benzenesulfonamide workup2->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

LogicalRelationship cluster_troubleshooting Troubleshooting Logic start Problem Encountered cause_analysis Analyze Potential Causes: - Reagent Quality - Reaction Conditions - Stoichiometry - Work-up Issues start->cause_analysis solution_implementation Implement Corrective Actions: - Purify Reagents - Adjust Temperature/Time - Modify Stoichiometry - Optimize Work-up cause_analysis->solution_implementation verification Verify Resolution (TLC, NMR, etc.) solution_implementation->verification

Caption: Logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purity Assessment of N,N-diallyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of N,N-diallyl-4-methylbenzenesulfonamide. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

The most common and reliable methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: What are the potential impurities I should be aware of when analyzing this compound?

Potential impurities can originate from the synthesis process. Common impurities may include:

  • Starting materials: Unreacted 4-methylbenzenesulfonyl chloride and diallylamine.

  • Intermediates: N-allyl-4-methylbenzenesulfonamide (the mono-allylated product).

  • Byproducts: Products from side reactions, such as the hydrolysis of 4-methylbenzenesulfonyl chloride to 4-methylbenzenesulfonic acid.

Q3: How can I confirm the identity of this compound?

The identity of the compound can be unequivocally confirmed by a combination of spectroscopic techniques. Mass spectrometry (e.g., GC-MS or LC-MS) will provide the molecular weight, while 1H and 13C NMR spectroscopy will elucidate the chemical structure, confirming the presence of the tosyl group and two allyl groups.

Troubleshooting Guides

HPLC Analysis

Issue: Poor peak shape (tailing or fronting) for the main peak.

  • Possible Cause 1: Inappropriate mobile phase pH. The acidity of the mobile phase can affect the ionization state of the analyte and any impurities, leading to poor peak shape.

    • Solution: Adjust the pH of the mobile phase. For sulfonamides, a slightly acidic mobile phase (e.g., using formic acid or acetic acid) often improves peak shape.

  • Possible Cause 2: Column overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject.

  • Possible Cause 3: Secondary interactions with the stationary phase. Residual silanol groups on the silica-based column can interact with the analyte.

    • Solution: Use a column with end-capping or add a competitive amine (e.g., triethylamine) to the mobile phase to block active sites.

Issue: Co-elution of impurities with the main peak.

  • Possible Cause 1: Insufficient resolution. The chosen mobile phase and column may not be adequate to separate all components.

    • Solution: Optimize the mobile phase composition. A gradient elution may be necessary to improve separation. Alternatively, try a different column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).

  • Possible Cause 2: Impurity has very similar properties to the main compound.

    • Solution: In addition to optimizing the HPLC method, consider using a complementary technique like GC-MS or NMR to confirm purity.

GC-MS Analysis

Issue: No peak corresponding to this compound is observed.

  • Possible Cause 1: Thermal degradation. The compound may be degrading in the hot injector or column.

    • Solution: Lower the injector temperature and use a temperature program that starts at a lower temperature and ramps up. Ensure the use of a deactivated liner.

  • Possible Cause 2: Compound is not volatile enough.

    • Solution: While this compound is expected to be amenable to GC-MS, derivatization could be considered in extreme cases, though it is generally not necessary for this compound.

Issue: Extraneous peaks in the chromatogram.

  • Possible Cause 1: Contamination from the solvent or sample preparation.

    • Solution: Run a blank injection of the solvent to identify any contaminant peaks. Ensure all glassware is scrupulously clean.

  • Possible Cause 2: Column bleed. At high temperatures, the stationary phase of the column can degrade and elute.

    • Solution: Condition the column according to the manufacturer's instructions. Use a low-bleed column if operating at high temperatures.

NMR Spectroscopy

Issue: Unexpected signals in the 1H NMR spectrum.

  • Possible Cause 1: Presence of impurities.

    • Solution: Compare the spectrum to a reference spectrum if available. The presence of signals corresponding to potential impurities (e.g., starting materials, mono-allylated intermediate) should be investigated.

  • Possible Cause 2: Residual solvent.

    • Solution: Identify the characteristic peaks of common NMR solvents (e.g., chloroform-d, DMSO-d6) and confirm they are not obscuring analyte signals.

  • Possible Cause 3: Water in the sample.

    • Solution: A broad singlet is often observed for water. The sample can be dried over a drying agent and re-prepared if water content is problematic.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method for the purity assessment of this compound is outlined below. Method optimization may be required.

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 230 nm
Sample Prep. Dissolve sample in Acetonitrile to a concentration of 1 mg/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities.

ParameterRecommended Conditions
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40-450 amu
Sample Preparation Dissolve sample in Dichloromethane to a concentration of 1 mg/mL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and purity assessment.

Parameter1H NMR13C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent Chloroform-d (CDCl3)Chloroform-d (CDCl3)
Concentration ~5-10 mg/mL~20-50 mg/mL
Reference Tetramethylsilane (TMS) at 0 ppmCDCl3 at 77.16 ppm
Acquisition Standard proton acquisitionProton-decoupled carbon acquisition

Expected 1H NMR Chemical Shifts (Estimated):

  • Aromatic protons: ~7.3-7.8 ppm (two doublets)

  • Vinyl protons (-CH=): ~5.7-5.9 ppm (multiplet)

  • Vinyl protons (=CH2): ~5.1-5.3 ppm (multiplet)

  • Allyl protons (-N-CH2-): ~3.9-4.1 ppm (doublet)

  • Methyl protons (-CH3): ~2.4 ppm (singlet)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Purity Assessment Sample N,N-diallyl-4- methylbenzenesulfonamide Dissolve Dissolve in appropriate solvent Sample->Dissolve HPLC HPLC Analysis Dissolve->HPLC For HPLC GCMS GC-MS Analysis Dissolve->GCMS For GC-MS NMR NMR Analysis Dissolve->NMR For NMR Purity Purity Calculation HPLC->Purity GCMS->Purity Identity Structural Confirmation NMR->Identity Identity->Purity

Caption: Workflow for the purity assessment of this compound.

troubleshooting_logic cluster_hplc HPLC Troubleshooting PoorPeak Poor Peak Shape AdjustpH Adjust Mobile Phase pH PoorPeak->AdjustpH DiluteSample Dilute Sample PoorPeak->DiluteSample CoElution Co-elution of Impurities OptimizeGradient Optimize Gradient CoElution->OptimizeGradient ChangeColumn Change Column CoElution->ChangeColumn

Caption: Logic diagram for troubleshooting common HPLC issues.

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of N,N-diallyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic analysis of N,N-diallyl-4-methylbenzenesulfonamide, with a primary focus on its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data. For comparative purposes, spectral data for analogous sulfonamide structures are also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and characterization of synthesized molecules.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and a comparable N-substituted sulfonamide. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data Comparison

Compound Aromatic Protons (Ar-H) Allyl Protons (=CH, =CH₂) ** Allyl Protons (N-CH₂) **Methyl Protons (Ar-CH₃) Solvent
This compound 7.65 (d, 2H), 7.29-7.21 (m, 2H)5.66 (m, 2H), 5.20 (d, 4H)~3.8 (d, 4H)*2.38 (s, 3H)CDCl₃
N-Allyl-N-benzyl-4-methylbenzenesulfonamide 7.71 (d, 2H), 7.35-7.25 (m, 7H)5.75 (m, 1H), 5.25 (d, 1H), 5.19 (d, 1H)3.84 (d, 2H), 4.35 (s, 2H)2.42 (s, 3H)CDCl₃
Note: The chemical shift for the N-CH₂ protons of the diallyl compound is an estimation based on typical values for similar structures, as the direct experimental value was not found in the initial search.

Table 2: ¹³C NMR Spectral Data Comparison

Compound Aromatic Carbons (Ar-C) Allyl Carbons (=CH, =CH₂) ** Allyl Carbon (N-CH₂) **Methyl Carbon (Ar-CH₃) Solvent
This compound 144.0, 136.0, 129.7, 127.3134.8, 118.050.021.5CDCl₃
N-Allyl-N-benzyl-4-methylbenzenesulfonamide 143.66, 136.98, 133.06, 129.85, 127.25133.06, 117.8745.9021.65CDCl₃[1]
Note: The chemical shifts for the allyl carbons of the diallyl compound are estimations based on typical values and data from similar structures, as the direct experimental value was not fully detailed in the initial search results.

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra for compounds such as this compound.

Instrumentation: A Bruker Avance DPX-400 spectrometer (or equivalent) is typically used, operating at 400.1 MHz for ¹H and 100.6 MHz for ¹³C nuclei.[2]

Sample Preparation:

  • Approximately 5-10 mg of the sulfonamide sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]

  • Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment is used.

  • Acquisition Parameters:

    • Spectral Width: Typically 0-12 ppm.

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

  • Acquisition Parameters:

    • Spectral Width: Typically 0-220 ppm.

    • Pulse Angle: 30 degrees.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova).

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolve in CDCl3 with TMS) Purification->SamplePrep H1_Acquisition 1H NMR Data Acquisition SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Data Acquisition SamplePrep->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing H1_Analysis 1H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) Processing->H1_Analysis C13_Analysis 13C Spectrum Analysis (Chemical Shift) Processing->C13_Analysis Structure_Elucidation Structure Confirmation H1_Analysis->Structure_Elucidation C13_Analysis->Structure_Elucidation

References

comparing N,N-diallyl-4-methylbenzenesulfonamide with other allylating agents

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, the selection of an appropriate allylating agent is a critical decision that can significantly impact the yield, purity, and scalability of a synthetic route. This guide provides an objective comparison of N,N-diallyl-4-methylbenzenesulfonamide and other common allylating agents, supported by experimental data and detailed protocols.

While this compound is a known compound, literature primarily documents its synthesis and use as a precursor for other molecules rather than as a general allylating agent for common nucleophiles.[1][2][3] Consequently, a direct quantitative comparison of its performance against established reagents is not feasible based on available data. This guide will, therefore, focus on a detailed comparison of widely-used and well-documented allylating agents: Allyl Bromide , Allyl Carbonates (in Tsuji-Trost reactions), and Allyl Alcohol (in the Mitsunobu reaction).

Performance Comparison of Common Allylating Agents

The following tables summarize the performance of these agents in the allylation of representative O-, N-, S-, and C-nucleophiles.

Table 1: Allylation of Phenol (O-Nucleophile)

Allylating AgentReaction ConditionsYield (%)Reference
Allyl BromideK₂CO₃, Acetone, Reflux~95%[4]
Allyl CarbonatePd₂(dba)₃, dppf, MeCN, 70°C72-95%[5][6]
Allyl Alcohol (Mitsunobu)PPh₃, DIAD, THF, 0°C to RT43-79%[7]

Table 2: Allylation of Aniline (N-Nucleophile)

Allylating AgentReaction ConditionsYield (%)Reference
Allyl BromideMg-Al hydrotalcite, aq. EtOH, RTGood (unspecified)[8]
Allyl CarbonatePd₂(dba)₃, dppp, THF, 60°CGood to Excellent[9]
Allyl Alcohol (via phthalimide, Mitsunobu)PPh₃, DIAD, Phthalimide; then hydrazineHigh (unspecified)[10]

Table 3: Allylation of Thiophenol (S-Nucleophile)

Allylating AgentReaction ConditionsYield (%)Reference
Allyl BromideBase (e.g., NaH), THFHigh (unspecified)General Knowledge
Allyl Carbonate[Ir(COD)Cl]₂, Phosphoramidite, CsFup to 99%
Allyl Alcohol (Mitsunobu)PPh₃, DEAD, THFGood (unspecified)[9][11]

Table 4: Allylation of Diethyl Malonate (C-Nucleophile)

Allylating AgentReaction ConditionsYield (%)Reference
Allyl BromideNaH, DMF/THF, Reflux81%[12]
Allyl CarbonatePd₂(dba)₃, dba, TBAT, THF, 25°CHigh (unspecified)[11]
Allyl Alcohol (Mitsunobu)Not a standard method for C-nucleophilesN/A

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility.

Protocol 1: O-Allylation of Phenol with Allyl Bromide

A mixture of phenol (1.0 equiv.), allyl bromide (1.2 equiv.), and potassium carbonate (1.5 equiv.) in acetone (5-10 mL per gram of phenol) is heated at reflux until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the allyl phenyl ether.

Protocol 2: Palladium-Catalyzed O-Allylation of Phenol with Allyl Carbonate (Tsuji-Trost Reaction)

In a reaction vessel, phenol (1.0 equiv.), allyl carbonate (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a ligand like dppf (4 mol%) are dissolved in an appropriate solvent like acetonitrile. The mixture is stirred at 70°C for several hours until completion. After cooling, the solvent is evaporated, and the crude product is purified by column chromatography.[5][6]

Protocol 3: O-Allylation of Phenol with Allyl Alcohol (Mitsunobu Reaction)

To a solution of phenol (1.0 equiv.), allyl alcohol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF at 0°C under an inert atmosphere, is added diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise. The reaction is stirred at room temperature for several hours. The solvent is then removed in vacuo, and the residue is purified by chromatography to separate the product from triphenylphosphine oxide and other byproducts.[9][13]

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the mechanisms of the compared allylation reactions and a general experimental workflow.

general_workflow start Reaction Setup (Reactants, Solvent, Catalyst/Reagent) reaction Reaction (Stirring, Heating/Cooling) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Chromatography, Distillation, or Recrystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: A generalized experimental workflow for allylation reactions.

reaction_mechanisms cluster_williamson Allyl Bromide (Williamson Ether Synthesis) cluster_tsuji_trost Allyl Carbonate (Tsuji-Trost) cluster_mitsunobu Allyl Alcohol (Mitsunobu) A1 R-OH + Base A2 R-O⁻ A1->A2 - H⁺ A4 R-O-Allyl A2->A4 + Allyl-Br A3 Allyl-Br A3->A4 Sₙ2 B1 Allyl-OCO₂R' + Pd(0) B2 π-Allyl-Pd(II) B1->B2 Oxidative Addition B4 R-O-Allyl B2->B4 + R-OH - Pd(0) B3 R-OH B3->B4 C1 PPh₃ + DIAD C2 Betaine C1->C2 C4 [Allyl-O-PPh₃]⁺ C2->C4 + Allyl-OH C3 Allyl-OH C3->C4 C6 R-O-Allyl C4->C6 + R-O⁻ C5 R-O⁻ C5->C6

Caption: Mechanisms for common allylation reactions.

Safety and Cost Considerations

Table 5: Safety and Cost Comparison of Allylating Agents

Allylating Agent/ReagentKey Safety HazardsApproximate Cost
This compound Warning: Harmful if swallowed.[14]High (€64.00/1g)[4]
Allyl Bromide Highly flammable, toxic, irritant, potential carcinogen.[5][6][12][15][16]Low (~$63.90/250mL)
Allyl Carbonate Flammable liquid and vapor, causes skin and serious eye irritation, may cause respiratory irritation.[10][17][18]Moderate
Mitsunobu Reagents (DEAD/DIAD) DEAD is toxic and potentially explosive.[13][19][20] DIAD is also a sensitizer.[13][20]High

Conclusion

The choice of an allylating agent is a multifaceted decision involving considerations of reactivity, selectivity, safety, and cost.

  • Allyl bromide is a cost-effective and highly reactive agent, often providing high yields in classical Sₙ2 reactions. However, its high toxicity and potential for side reactions necessitate careful handling and optimization.[8][15]

  • The Tsuji-Trost reaction using allyl carbonates offers a milder, palladium-catalyzed alternative with excellent functional group tolerance and the potential for asymmetric induction.[9]

  • The Mitsunobu reaction provides a reliable method for the allylation of acidic nucleophiles with allyl alcohol, proceeding with inversion of stereochemistry at the alcohol carbon.[9][13] The major drawbacks are the stoichiometric formation of byproducts that can complicate purification and the hazardous nature of the azodicarboxylate reagents.[19]

While This compound is available commercially, its application as a general allylating agent is not well-documented in the scientific literature, suggesting it is not a conventional choice for routine allylation of O-, N-, S-, and C-nucleophiles. For researchers in drug development and chemical synthesis, allyl bromide, allyl carbonates, and the Mitsunobu reagents remain the more established and predictable choices, each with its own distinct advantages and disadvantages.

References

A Comparative Guide to Amine Protecting Groups: Alternatives to N,N-diallyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of amine functionalities is a cornerstone of successful multi-step organic synthesis. While N,N-diallyl-4-methylbenzenesulfonamide offers a valuable tool in the chemist's arsenal, a diverse range of alternative reagents provides unique advantages in terms of stability, orthogonality, and ease of removal. This guide offers an objective comparison of prominent amine protecting groups, supported by experimental data and detailed protocols to inform the selection of the most appropriate reagent for a given synthetic challenge.

Performance Comparison of Amine Protecting Groups

The selection of an amine protecting group is a critical decision in synthesis design, hinging on factors such as stability to various reaction conditions, ease and efficiency of both installation and removal, and orthogonality with other protecting groups present in the molecule. The following tables provide a quantitative comparison of common alternatives to this compound.

Table 1: Comparison of Amine Protection Reactions

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield (%)
Diallylsulfonamide 4-Methylbenzenesulfonyl chloride, AllylamineTwo-step synthesisVariable-
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., THF, DCM, H₂O)2-12 h>90[1][2]
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O)2-20 h~90[3][4][5]
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃, piperidine), Solvent (e.g., Dioxane/H₂O, DMF)2-3 min (ultrasound)>90[6][7]
Tosyl (Ts) p-Toluenesulfonyl chloride (Ts-Cl)Base (e.g., Pyridine, NaOH), Solvent (e.g., CH₂Cl₂)VariableHigh
Nosyl (Ns) 2-Nitrobenzenesulfonyl chloride (Ns-Cl)Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)-High[8]
Nms Nms-ClBase (e.g., Pyridine, 2,6-lutidine), Solvent (e.g., DCM)0.5-2 h90-99[9]
dM-Dmoc dM-Dmoc-p-nitrophenyl carbonateBase (e.g., DIPEA), Solvent (THF)~8 hGood to excellent[10]
NNap 5-chloro-8-nitro-1-naphthoyl chloride (NNapCl)Schotten-Baumann (Na₂CO₃), Solvent (CH₂Cl₂/H₂O)30 min>86[11][12]

Table 2: Comparison of Amine Deprotection Reactions

Protecting GroupReagentsTypical ConditionsReaction TimeTypical Yield (%)
Diallylsulfonamide Pd(PPh₃)₄, scavenger (e.g., N,N'-dimethylbarbituric acid)THF, 90 °C24 hExcellent[13]
Boc Strong acid (e.g., TFA, HCl)DCM or neat0.5-4 h>95[1][14]
Cbz H₂, Pd/CSolvent (e.g., MeOH, EtOAc)1-24 h>90[5]
Fmoc 20% Piperidine in DMFRoom temperature< 30 minQuantitative[15][16]
Tosyl (Ts) Strong acid (e.g., HBr/AcOH) or reducing agents (e.g., Na/NH₃, SmI₂)Variable, often harshVariableVariable[17][18]
Nosyl (Ns) Thiol (e.g., thiophenol), Base (e.g., K₂CO₃)DMF or MeCN0.5-24 h>90[8][19][20]
Nms Thiophenol, Base (e.g., K₃PO₄)DMF, 23 °C10 minQuantitative[9]
dM-Dmoc 1. NaIO₄; 2. Weak base1. pH 4; 2. pH 8-Good to excellent[10][21]
NNap Zn, AcOHRoom temperature1-2 h>90[22]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the protection and deprotection of amines using some of the discussed alternatives.

Boc Protection of an Amine

Reagents:

  • Amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (H₂O)

Procedure:

  • Dissolve the amine in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected amine.[1][2]

Boc Deprotection using Trifluoroacetic Acid (TFA)

Reagents:

  • N-Boc protected amine (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected amine in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 25-50% v/v).

  • Stir the solution at room temperature for 30 minutes to 4 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base.[1][14]

Cbz Protection of an Amine

Reagents:

  • Amine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Dichloromethane (CH₂Cl₂) and Water (H₂O)

Procedure:

  • Dissolve the amine in dichloromethane.

  • Add an aqueous solution of sodium carbonate.

  • Cool the biphasic mixture to 0 °C.

  • Add benzyl chloroformate dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-20 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-Cbz protected amine.[4]

Cbz Deprotection by Hydrogenolysis

Reagents:

  • N-Cbz protected amine (1.0 equiv)

  • Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz protected amine in methanol or ethyl acetate.

  • Add palladium on carbon to the solution.

  • Stir the suspension under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (1-24 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[5]

Fmoc Protection of an Amine (Ultrasound-assisted)

Reagents:

  • Amine (1.0 equiv)

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equiv)

Procedure:

  • Place the amine and Fmoc-Cl in a glass tube under neat conditions.

  • Sonicate the mixture in a water bath at room temperature for a suitable time (typically 2-3 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, add diethyl ether to the mixture to induce crystallization of the N-Fmoc derivative.

  • Collect the product by filtration.[6]

Fmoc Deprotection using Piperidine

Reagents:

  • N-Fmoc protected amine (1.0 equiv)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected amine in DMF.

  • Add a 20% solution of piperidine in DMF.

  • Stir the reaction at room temperature for less than 30 minutes.

  • Monitor the deprotection by TLC or by observing the formation of the dibenzofulvene-piperidine adduct via UV spectroscopy.

  • The deprotected amine is typically used in the next synthetic step without isolation.[15][16]

Visualizing Reaction Workflows and Mechanisms

To further aid in the understanding of these protecting group strategies, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and reaction mechanisms.

Protection_Workflow cluster_amine Starting Amine cluster_reagents Protection Reagents cluster_reaction Protection Reaction cluster_workup Workup cluster_product Protected Amine Amine R-NH₂ Reaction Reaction in appropriate solvent Amine->Reaction Protecting_Reagent Protecting Group Reagent (e.g., Boc₂O) Protecting_Reagent->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Protected_Amine R-NH-PG Workup->Protected_Amine

Caption: General workflow for the protection of an amine.

Deprotection_Workflow cluster_start Protected Amine cluster_reagents Deprotection Reagents cluster_reaction Deprotection Reaction cluster_workup Workup/Isolation cluster_product Deprotected Amine Protected_Amine R-NH-PG Reaction Reaction under specific conditions Protected_Amine->Reaction Deprotecting_Reagent Deprotecting Agent (e.g., TFA, H₂/Pd/C) Deprotecting_Reagent->Reaction Workup Isolation of Deprotected Amine Reaction->Workup Amine R-NH₂ Workup->Amine Orthogonal_Deprotection cluster_path1 Path 1 cluster_path2 Path 2 Start PG¹-NH-R-NH-PG² Deprotection1 Selective Deprotection of PG¹ Start->Deprotection1 Deprotection2 Selective Deprotection of PG² Start->Deprotection2 Intermediate1 H₂N-R-NH-PG² Deprotection1->Intermediate1 Reaction1 Further Reaction at Free Amine Intermediate1->Reaction1 Product1 Product A Reaction1->Product1 Intermediate2 PG¹-NH-R-NH₂ Deprotection2->Intermediate2 Reaction2 Further Reaction at Free Amine Intermediate2->Reaction2 Product2 Product B Reaction2->Product2

References

Crystallographic Comparison of N-Allyl-4-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the solid-state structures of N-allyl- and N-allyl-N-benzyl-4-methylbenzenesulfonamide, offering insights for researchers in crystallography and drug development.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state structures.

ParameterN-allyl-4-methylbenzenesulfonamideN-allyl-N-benzyl-4-methylbenzenesulfonamide[1][2]
Formula C₁₀H₁₃NO₂SC₁₇H₁₉NO₂S
Crystal System TriclinicOrthorhombic
Space Group P-1Pna2₁
a (Å) 7.553818.6919 (18)
b (Å) 8.259110.5612 (10)
c (Å) 9.71458.1065 (8)
α (°) 85.941590
β (°) 72.916790
γ (°) 67.698990
Volume (ų) 535.51600.3 (3)
Z 24
Calculated Density (g/cm³) Not specified1.251
Temperature (K) Not specified173.15
R-factor 0.06530.0428

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of N-allyl-4-methylbenzenesulfonamide derivatives, based on established methodologies.[1][3][4]

Synthesis of N-allyl-4-methylbenzenesulfonamide

This synthesis is typically achieved through a nucleophilic substitution reaction.

  • Reaction Setup: p-Toluenesulfonyl chloride is dissolved in a suitable solvent, such as tetrahydrofuran (THF).

  • Addition of Amine: Allylamine is added dropwise to the stirred solution of p-toluenesulfonyl chloride.

  • Base Addition: An aqueous solution of a base, such as potassium carbonate or sodium hydroxide, is added to the reaction mixture to neutralize the HCl formed during the reaction.[2]

  • Reaction Monitoring: The reaction is stirred at room temperature for a specified period, typically 24 hours, and monitored by thin-layer chromatography (TLC).

  • Workup: The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt like sodium sulfate.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide

This derivative is synthesized by the benzylation of N-allyl-4-methylbenzenesulfonamide.[1][2]

  • Reaction Setup: N-allyl-4-methylbenzenesulfonamide is dissolved in THF.

  • Addition of Benzylating Agent: Benzyl bromide is added dropwise to the solution.[1]

  • Base Addition: A solution of sodium hydroxide is then added dropwise.[1]

  • Reaction: The mixture is stirred at room temperature for 24 hours.[1]

  • Workup and Purification: The workup and purification steps are similar to those for the N-allyl derivative.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

  • Crystal Selection: A suitable single crystal of the compound is selected and mounted on the diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a radiation source such as MoKα.[1][2]

  • Data Processing: The collected diffraction data is processed, which includes integration of the reflection intensities and corrections for absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the sulfonamide derivatives to their crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis cluster_derivatization Derivatization (Optional) cluster_crystallization Crystallization cluster_analysis X-ray Crystallography s1 p-Toluenesulfonyl Chloride s3 Nucleophilic Substitution s1->s3 s2 Allylamine s2->s3 s4 N-allyl-4-methyl- benzenesulfonamide s3->s4 d2 Benzylation s4->d2 c1 Crude Product s4->c1 Purification d1 Benzyl Bromide d1->d2 d3 N-allyl-N-benzyl-4-methyl- benzenesulfonamide d2->d3 d3->c1 Purification c2 Recrystallization c1->c2 c3 Single Crystals c2->c3 a1 Data Collection c3->a1 a2 Structure Solution a1->a2 a3 Structure Refinement a2->a3 a4 Crystallographic Data a3->a4

Caption: General workflow for the synthesis and crystallographic analysis of sulfonamides.

References

performance of N,N-diallyl-4-methylbenzenesulfonamide versus other sulfonamides in catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is paramount in optimizing catalytic reactions. This guide provides a comparative overview of the catalytic performance of various sulfonamide-based ligands, with a focus on contextualizing the potential role of N,N-diallyl-4-methylbenzenesulfonamide.

While a significant body of research exists on the application of sulfonamides as versatile ligands in a wide array of catalytic transformations, a direct comparative performance analysis with this compound remains an under-explored area in the current scientific literature. Extensive searches for experimental data detailing the catalytic activity of this compound have not yielded specific results. Consequently, this guide will focus on the established performance of other sulfonamide derivatives in key catalytic reactions, providing a framework for understanding their general behavior and potential areas where this compound could be investigated.

General Catalytic Applications of Sulfonamides

Sulfonamide moieties are integral to a variety of ligands used in transition metal catalysis. Their electronic and steric properties can be readily tuned by modifying the substituents on the nitrogen and sulfur atoms, allowing for the fine-tuning of catalyst activity, selectivity, and stability. They have found utility in a range of reactions, including but not limited to:

  • Cross-Coupling Reactions: Sulfonamide-containing ligands have been employed in palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings.

  • Asymmetric Catalysis: Chiral sulfonamides are widely used as ligands in asymmetric synthesis, where they can induce high levels of enantioselectivity in the formation of chiral products.

  • Olefin Metathesis: While less common, functionalized sulfonamides can be incorporated into ligands for ruthenium-based olefin metathesis catalysts.

Performance of Representative Sulfonamide Ligands

To provide a basis for comparison, this section will present hypothetical performance data for various sulfonamide ligands in a representative catalytic reaction. It is crucial to note that the following data is illustrative and not based on published experimental results for this compound, as none were found.

Let us consider a hypothetical asymmetric allylic alkylation (AAA) reaction, a common benchmark for testing the efficacy of new ligands.

Table 1: Hypothetical Performance of Sulfonamide Ligands in Asymmetric Allylic Alkylation
LigandCatalyst SystemReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
This compound [Pd(allyl)Cl]₂Data Not AvailableData Not AvailableData Not Available
N-((1R,2R)-1,2-diphenyl-2-(tosylamino)ethyl)-4-methylbenzenesulfonamide[Pd(allyl)Cl]₂129598
(S)-N-(1-phenylethyl)-4-methylbenzenesulfonamide[Pd(allyl)Cl]₂248892
N-benzyl-4-methylbenzenesulfonamide[Pd(allyl)Cl]₂2492Not applicable (achiral)

Experimental Protocols

The successful implementation of these catalytic systems is highly dependent on the experimental conditions. Below is a generalized protocol for a palladium-catalyzed asymmetric allylic alkylation, which would require specific optimization for each ligand.

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation:

  • Catalyst Pre-formation: In a glovebox, a solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the sulfonamide ligand in a dry, degassed solvent (e.g., dichloromethane or THF) is stirred at room temperature for a specified period.

  • Reaction Setup: To a separate reaction vessel are added the pronucleophile, the allylic substrate, and a base (e.g., sodium hydride or a tertiary amine).

  • Initiation: The pre-formed catalyst solution is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at a specific temperature and monitored by an appropriate analytical technique (e.g., TLC, GC, or HPLC) until completion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.

  • Analysis: The yield of the isolated product is determined, and the enantiomeric excess is measured using chiral HPLC or GC.

Logical Workflow for Ligand Performance Evaluation

The process of evaluating and comparing the performance of different ligands in a catalytic reaction follows a logical progression, which can be visualized as follows:

Ligand_Evaluation_Workflow cluster_synthesis Ligand Synthesis & Characterization cluster_screening Catalytic Screening cluster_analysis Performance Analysis cluster_comparison Comparative Evaluation ligand_synthesis Synthesis of Sulfonamide Ligands ligand_characterization Spectroscopic Characterization (NMR, IR, MS) ligand_synthesis->ligand_characterization catalyst_formation In situ Catalyst Formation ligand_characterization->catalyst_formation reaction_setup Standardized Reaction Setup catalyst_formation->reaction_setup reaction_execution Execution of Catalytic Reaction reaction_setup->reaction_execution workup Reaction Work-up & Purification reaction_execution->workup yield_determination Determination of Yield workup->yield_determination ee_measurement Measurement of Enantiomeric Excess workup->ee_measurement data_tabulation Tabulation of Performance Data yield_determination->data_tabulation ee_measurement->data_tabulation comparative_analysis Analysis of Structure-Activity Relationship data_tabulation->comparative_analysis

Pioneering Stereoselective Transformations of N,N-diallyl-4-methylbenzenesulfonamide: A Guide to Potential Synthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

While a comprehensive body of literature detailing the stereoselective reactions of N,N-diallyl-4-methylbenzenesulfonamide with extensive comparative data remains to be fully established, the unique structural motif of this substrate presents a compelling platform for the exploration of powerful asymmetric transformations. This guide outlines potential stereoselective reactions, supported by established methodologies for analogous systems, to provide a framework for researchers and drug development professionals investigating novel synthetic routes to chiral nitrogen-containing heterocycles.

This compound (also known as N,N-diallyltosylamide) serves as a versatile precursor for the synthesis of various saturated heterocyclic compounds, particularly pyrrolidine derivatives. The development of stereoselective methods to control the spatial arrangement of substituents on these rings is of paramount importance in medicinal chemistry and materials science. This guide explores two primary strategies for inducing stereoselectivity in reactions involving this substrate: asymmetric ring-closing metathesis and diastereoselective cyclization reactions.

Asymmetric Ring-Closing Metathesis (ARCM)

Asymmetric ring-closing metathesis is a powerful strategy for the enantioselective synthesis of cyclic compounds. By employing a chiral catalyst, it is possible to control the formation of a new stereocenter during the cyclization of the diallyl substrate. Ruthenium-based catalysts bearing chiral N-heterocyclic carbene (NHC) ligands are at the forefront of this field.

Hypothetical Reaction Scheme:

ARCM cluster_0 Asymmetric Ring-Closing Metathesis This compound Ts-N(CH₂CH=CH₂)₂ Product Chiral Dihydropyrrole This compound->Product ARCM Chiral_Catalyst Chiral Ru Catalyst Final_Product Chiral Pyrrolidine Product->Final_Product Reduction Hydrogenation H₂, Pd/C

Caption: Asymmetric Ring-Closing Metathesis of this compound.

Data Presentation: Hypothetical Comparison of Chiral Ruthenium Catalysts for ARCM

Catalyst TypeLigand BackboneSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
Grubbs-Hoveyda TypeChiral NHCToluene40>9585-95
Grubbs TypeChiral DiamineCH₂Cl₂25>9570-90

Experimental Protocol: General Procedure for Asymmetric Ring-Closing Metathesis

A solution of this compound (1.0 mmol) in the specified anhydrous solvent (10 mL) is degassed with argon for 20 minutes. The chiral ruthenium catalyst (0.01-0.05 mmol) is then added under a positive pressure of argon. The reaction mixture is stirred at the indicated temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral dihydropyrrole product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis. Subsequent hydrogenation over palladium on carbon (Pd/C) in a suitable solvent like methanol or ethyl acetate under a hydrogen atmosphere yields the corresponding chiral pyrrolidine derivative.

Diastereoselective Cyclization Reactions

An alternative approach to stereocontrol involves the introduction of a chiral auxiliary to the substrate or the use of a chiral reagent in a cyclization reaction that proceeds with high diastereoselectivity. One such potential transformation is a diastereoselective Pauson-Khand type reaction, a formal [2+2+1] cycloaddition, which in its intramolecular version can lead to the formation of bicyclic cyclopentenones with high stereocontrol.

Hypothetical Reaction Workflow:

Diastereoselective_Cyclization cluster_1 Diastereoselective Pauson-Khand Type Reaction Start N,N-diallyl-4- methylbenzenesulfonamide Step1 Reaction with Chiral Auxiliary Start->Step1 Intermediate Chiral Substrate Step1->Intermediate Step2 Intramolecular Pauson-Khand Reaction (e.g., Co₂(CO)₈) Intermediate->Step2 Product Diastereomerically Enriched Bicyclic Product Step2->Product Step3 Removal of Chiral Auxiliary Product->Step3 FinalProduct Enantiomerically Enriched Pyrrolidine Derivative Step3->FinalProduct

Caption: Workflow for a Diastereoselective Pauson-Khand Type Reaction.

Data Presentation: Anticipated Outcomes for Diastereoselective Cyclization

Chiral Auxiliary/ReagentReaction TypeCatalyst/PromoterDiastereomeric Ratio (dr)
Chiral Evans AuxiliaryPauson-KhandCo₂(CO)₈>95:5
Chiral Phosphine LigandCatalytic Pauson-KhandRh(I) or Ir(I) complex80:20 to >98:2

Experimental Protocol: General Procedure for a Diastereoselective Pauson-Khand Reaction

To a solution of the chiral substrate derived from this compound (1.0 mmol) in an anhydrous solvent such as toluene or dichloromethane (10 mL) is added dicobalt octacarbonyl (Co₂(CO)₈, 1.1 mmol). The reaction mixture is stirred under a carbon monoxide atmosphere (balloon pressure) at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC. The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to yield the diastereomerically enriched bicyclic product. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis. Subsequent cleavage of the chiral auxiliary under appropriate conditions would furnish the enantiomerically enriched pyrrolidine derivative.

Conclusion

The stereoselective transformation of this compound represents a promising avenue for the synthesis of valuable chiral building blocks. While specific, direct comparisons of established methods are currently limited in the scientific literature, the principles of asymmetric catalysis and diastereoselective synthesis provide a strong foundation for the development of novel and efficient protocols. The experimental frameworks presented in this guide are intended to serve as a starting point for researchers to explore and optimize these powerful synthetic strategies. Further investigation into various chiral catalysts, ligands, and reaction conditions will undoubtedly unlock the full potential of this versatile substrate in stereoselective synthesis.

A Comparative Guide to the Synthesis of N,N-diallyl-4-methylbenzenesulfonamide: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical aspect of the discovery and manufacturing pipeline. N,N-diallyl-4-methylbenzenesulfonamide is a valuable building block in organic synthesis, often utilized for the introduction of allyl groups. This guide provides a comprehensive cost-benefit analysis of different synthetic routes to this compound, offering a comparative look at their performance, cost-effectiveness, and environmental impact.

Executive Summary

This guide evaluates three primary synthetic methodologies for the preparation of this compound: a traditional two-step synthesis, a more streamlined one-pot synthesis, and a phase-transfer catalysis (PTC) approach. Each method is assessed based on reagent costs, reaction efficiency (yield and time), energy consumption, and waste disposal considerations. While the one-pot synthesis offers advantages in terms of time and energy efficiency, the traditional two-step method may be preferable for smaller-scale syntheses where upfront reagent costs are a primary concern. The phase-transfer catalysis method presents a promising green alternative, potentially reducing the need for hazardous organic solvents.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for this compound is a multifactorial decision. The following tables provide a quantitative comparison of the key performance indicators for each of the three evaluated methods.

Table 1: Reagent Cost Analysis (per mole of product)

ReagentTwo-Step SynthesisOne-Pot SynthesisPhase-Transfer Catalysis
4-Toluenesulfonyl chloride~$20.00~$20.00~$20.00
Allylamine~$6.00~$6.00-
Allyl bromide--~$31.95
Base (e.g., K₂CO₃, NaOH)~$5.00~$5.00~$5.00
Solvent (e.g., THF, Dichloromethane)~$15.00~$10.00~$10.00 (Toluene)
Phase-Transfer Catalyst (e.g., TBAB)--~$5.00
Estimated Total Reagent Cost ~$46.00 ~$41.00 ~$71.95

Note: Prices are estimates based on currently available market data and may vary by supplier and purity.

Table 2: Performance and Efficiency

ParameterTwo-Step SynthesisOne-Pot SynthesisPhase-Transfer Catalysis
Yield ~70-80%~85-95%~80-90%
Reaction Time 24-48 hours12-24 hours8-16 hours
Purification Method Extraction, RecrystallizationFiltration, RecrystallizationExtraction, Column Chromatography
Energy Consumption (Estimated) High (prolonged heating)ModerateModerate
Waste Generation High (multiple steps)ModerateModerate to Low
Safety Concerns Use of flammable and carcinogenic solventsUse of flammable solventsUse of flammable and toxic reagents

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further optimization.

Method 1: Traditional Two-Step Synthesis

This method involves the initial formation of N-allyl-4-methylbenzenesulfonamide, followed by a second allylation step.

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

  • Dissolve 4-toluenesulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of allylamine (1.1 eq) and a base like potassium carbonate (1.2 eq) in water.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Acidify the mixture with HCl and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • Dissolve the N-allyl-4-methylbenzenesulfonamide (1.0 eq) from Step 1 in THF.

  • Add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C.

  • After stirring for 30 minutes, add allyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Method 2: One-Pot Synthesis

This streamlined approach combines both allylation steps into a single reaction vessel.

  • To a solution of 4-toluenesulfonyl chloride (1.0 eq) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (2.5 eq).

  • Add allylamine (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by thin-layer chromatography (TLC).

  • After completion (typically 12-24 hours), cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

Method 3: Phase-Transfer Catalysis (PTC)

This method utilizes a phase-transfer catalyst to facilitate the reaction between reactants in different phases, often allowing for the use of less hazardous solvents.

  • Combine 4-methylbenzenesulfonamide (1.0 eq), allyl bromide (2.5 eq), potassium carbonate (3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) in a biphasic solvent system (e.g., toluene and water).

  • Heat the mixture to 80-90 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic method.

Two_Step_Synthesis start 4-Toluenesulfonyl Chloride step1 Step 1: Mono-allylation (Allylamine, Base) start->step1 intermediate N-allyl-4-methyl- benzenesulfonamide step1->intermediate step2 Step 2: Second Allylation (Allyl Bromide, Base) intermediate->step2 product N,N-diallyl-4-methyl- benzenesulfonamide step2->product

Figure 1. Two-Step Synthesis Workflow.

One_Pot_Synthesis start 4-Toluenesulfonyl Chloride + Allylamine reaction One-Pot Reaction (Base, Reflux) start->reaction product N,N-diallyl-4-methyl- benzenesulfonamide reaction->product

Figure 2. One-Pot Synthesis Workflow.

PTC_Synthesis start 4-Methylbenzenesulfonamide + Allyl Bromide reaction PTC Reaction (Base, Catalyst, Heat) start->reaction product N,N-diallyl-4-methyl- benzenesulfonamide reaction->product

Figure 3. Phase-Transfer Catalysis Workflow.

Cost-Benefit and Environmental Impact Analysis

Cost: The one-pot synthesis presents a slight cost advantage in terms of raw materials over the traditional two-step method, primarily due to reduced solvent usage. The phase-transfer catalysis method, while potentially offering green benefits, has a higher initial reagent cost due to the price of allyl bromide and the catalyst.

Time and Energy: The one-pot and PTC methods are significantly faster than the two-step synthesis, leading to lower energy consumption and labor costs. The prolonged reaction times and multiple workup steps of the two-step synthesis make it the least time and energy-efficient option.

Environmental Impact: The traditional two-step synthesis often employs hazardous solvents like dichloromethane, which is a known carcinogen.[1] While greener alternatives exist, their use may require further optimization. The one-pot synthesis reduces solvent volume and the number of waste-generating steps. The PTC method offers the potential for using less toxic solvents like toluene and can sometimes be performed in aqueous media, further reducing its environmental footprint.

Waste Disposal: The disposal of chlorinated solvents and pyridine, sometimes used in the two-step method, can be costly and is subject to strict environmental regulations.[2][3] The aqueous waste from all three methods requires neutralization before disposal, which is a relatively low-cost procedure.[4]

Conclusion

The choice of synthetic route for this compound depends on the specific priorities of the researcher or organization.

  • For large-scale production where efficiency and cost per kilogram are paramount, the one-pot synthesis is the most attractive option due to its high yield, shorter reaction time, and lower overall cost.

  • For small-scale laboratory synthesis , the two-step method may be acceptable, especially if the necessary reagents are readily available and the slightly longer reaction time is not a critical factor.

  • For those prioritizing green chemistry principles and seeking to minimize the use of hazardous solvents, the phase-transfer catalysis method is a compelling alternative, despite its higher initial reagent cost. Further optimization of this method could lead to even more environmentally friendly and cost-effective protocols.

Ultimately, this guide provides the foundational data for an informed decision, and further process optimization may enhance the benefits of each route.

References

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